molecular formula C9H13NO2 B6279195 [5-(propan-2-yloxy)pyridin-2-yl]methanol CAS No. 1198166-00-5

[5-(propan-2-yloxy)pyridin-2-yl]methanol

Cat. No.: B6279195
CAS No.: 1198166-00-5
M. Wt: 167.2
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Description

Intended Applications and Research Use [5-(propan-2-yloxy)pyridin-2-yl]methanol is a chemical compound offered for research and development purposes. This product is intended for use by qualified laboratory professionals only. It is strictly labeled "For Research Use Only" (RUO) and is not meant for diagnostic, therapeutic, or any personal use. Potential Research Applications As a functionalized pyridine, [5-(propan-2-yloxy)pyridin-2-yl]methanol serves as a versatile chemical building block (synthon) in organic synthesis . The presence of both an ether and a hydroxymethyl group on the pyridine ring makes it a potential intermediate for constructing more complex molecules. Researchers may utilize this compound in the development of pharmaceutical candidates , particularly as it shares a common heteroaromatic scaffold found in many active compounds . Its applications may also extend to ligand design in coordination chemistry and material science . Handling and Disclaimer Researchers should consult the material safety data sheet (MSDS) prior to use. The specific mechanism of action, physicochemical properties, and safety profile for this compound must be verified by the researcher through appropriate scientific literature and laboratory testing.

Properties

CAS No.

1198166-00-5

Molecular Formula

C9H13NO2

Molecular Weight

167.2

Purity

95

Origin of Product

United States

Synthetic Methodologies for 5 Propan 2 Yloxy Pyridin 2 Yl Methanol and Its Precursors

Retrosynthetic Analysis of [5-(propan-2-yloxy)pyridin-2-yl]methanol

A retrosynthetic approach is employed to deconstruct the target molecule into simpler, more readily available starting materials. This process involves identifying key bonds that can be strategically disconnected.

Identification of Key Disconnections and Strategic Bonds

For [5-(propan-2-yloxy)pyridin-2-yl]methanol, two primary disconnections are identified as the most logical pathways for its synthesis.

Figure 1: Retrosynthetic Analysis

C(sp²)-O Ether Bond Disconnection: The bond between the pyridine (B92270) ring at the C5 position and the isopropoxy group is a prime candidate for disconnection. This simplifies the molecule into a 5-hydroxypyridine derivative and an isopropyl electrophile (e.g., 2-bromopropane). This route is advantageous as it builds upon a common pyridine core.

C(sp²)-C(sp³) Bond Disconnection: The bond between the pyridine C2 carbon and the hydroxymethyl group offers another strategic disconnection. This pathway involves a 5-isopropoxypyridine core that is functionalized at the C2 position. The hydroxymethyl group can be installed from various functionalities, such as an aldehyde, a carboxylic acid, or an ester, through reduction.

Precursor Identification for the Pyridine Core and Substituents

Based on the retrosynthetic analysis, several key precursors can be identified. The most practical synthetic strategies often commence with a pyridine ring already bearing substituents that are easily converted to the final desired groups.

A highly viable precursor is methyl 5-hydroxypyridine-2-carboxylate . medchemexpress.com This starting material contains both a hydroxyl group, which can be alkylated to form the ether, and an ester group, which can be reduced to the target hydroxymethyl group.

Other potential precursors include:

5-Hydroxy-2-methylpyridine (also known as 6-methyl-3-pyridinol): This compound could be used, but would require oxidation of the methyl group to a hydroxymethyl group, which can be a challenging transformation. nih.gov

2-Bromo-5-hydroxypyridine: This could be used in strategies involving metal-catalyzed cross-coupling or halogen-metal exchange, though these are often more complex. lu.se

Isopropyl halides or sulfonates (e.g., 2-bromopropane (B125204), isopropyl tosylate): These are common alkylating agents for the ether synthesis. masterorganicchemistry.com

Established Synthetic Routes to [5-(propan-2-yloxy)pyridin-2-yl]methanol

The most established routes leverage the functional groups of readily available precursors, primarily focusing on building the 5-alkoxypyridine scaffold followed by modification of the substituent at the C2 position.

Preparation of the 5-Alkoxypyridine Scaffold

The formation of the ether linkage is a critical step in the synthesis.

The Williamson ether synthesis is a widely used and effective method for preparing ethers from an alkoxide and an alkyl halide. wikipedia.org This SN2 reaction is well-suited for the synthesis of the 5-isopropoxypyridine scaffold. masterorganicchemistry.comwikipedia.org

A common approach involves the O-alkylation of a 5-hydroxypyridine derivative. A particularly effective strategy starts with methyl 5-hydroxypyridine-2-carboxylate. medchemexpress.com The phenolic hydroxyl group is first deprotonated with a suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), to form the more nucleophilic alkoxide. This alkoxide then reacts with an isopropyl halide, like 2-bromopropane or 2-iodopropane, to form the ether linkage.

Scheme 1: Williamson Ether Synthesis of the Intermediate

This reaction yields methyl 5-(propan-2-yloxy)pyridine-2-carboxylate. The final step is the reduction of the ester group to a primary alcohol. This transformation is commonly achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) in a dry ether solvent. libretexts.orgchemguide.co.uk Milder reagents like sodium borohydride (B1222165) (NaBH₄) can also be used, sometimes requiring specific conditions or additives to reduce esters effectively. rsc.orgorganic-chemistry.org

Scheme 2: Reduction to the Final Product

Introduction of the Hydroxymethyl Group at the 2-Position

The introduction of a hydroxymethyl group at the 2-position of the 5-isopropoxypyridine scaffold is a critical transformation in the synthesis of the target compound. This can be accomplished through several reliable methods, primarily involving the reduction of a suitable precursor functional group.

Reduction of Carboxylic Acid Derivatives (e.g., esters, nitriles)

A common and effective strategy for installing a hydroxymethyl group is the reduction of a carboxylic acid derivative, such as an ester or a nitrile. This approach begins with precursors like methyl 5-(propan-2-yloxy)picolinate or 5-(propan-2-yloxy)picolinonitrile.

The reduction of the ester functionality can be achieved using powerful reducing agents. For instance, a combination of sodium borohydride (NaBH₄) and calcium chloride (CaCl₂) in a mixed solvent system like tetrahydrofuran (B95107) (THF) and methanol (B129727) is effective for converting pyridine esters to their corresponding hydroxymethyl derivatives. nih.gov This system generates a more reactive borohydride species capable of reducing the ester.

Alternatively, stronger reducing agents like lithium aluminium hydride (LiAlH₄) in an anhydrous ethereal solvent are also capable of this transformation. The nitrile group can also be reduced to a primary alcohol, typically through a two-step process involving initial reduction to the aldehyde followed by further reduction, or more directly using reagents that can achieve this transformation.

PrecursorReducing Agent(s)Typical Solvent(s)Product
Methyl 5-(propan-2-yloxy)picolinateNaBH₄ / CaCl₂THF / Methanol[5-(propan-2-yloxy)pyridin-2-yl]methanol
Methyl 5-(propan-2-yloxy)picolinateLiAlH₄Diethyl ether / THF[5-(propan-2-yloxy)pyridin-2-yl]methanol
5-(propan-2-yloxy)picolinonitrileDIBAL-H then H₃O⁺Toluene / THF[5-(propan-2-yloxy)pyridin-2-yl]methanol
Formylation and Subsequent Reduction Approaches

Another viable pathway involves the formylation of the pyridine ring at the desired position, followed by the reduction of the resulting aldehyde. This method starts with 2-isopropoxypyridine (B97995), which undergoes an electrophilic substitution reaction to introduce a formyl (-CHO) group.

The Vilsmeier-Haack reaction is a classic method for formylating electron-rich aromatic and heteroaromatic rings. pipzine-chem.com This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). pipzine-chem.com When 2-isopropoxypyridine is treated with this reagent, electrophilic substitution occurs preferentially at the 5-position of the pyridine ring, yielding 5-formyl-2-isopropoxypyridine. pipzine-chem.com

The subsequent step is the reduction of the aldehyde to the primary alcohol. This is a straightforward transformation that can be accomplished with a variety of mild reducing agents. Sodium borohydride (NaBH₄) in an alcoholic solvent such as methanol or ethanol (B145695) is commonly used for this purpose due to its selectivity for aldehydes and ketones. evitachem.com

StepReactionReagentsIntermediate/Product
1Formylation (Vilsmeier-Haack)POCl₃, DMF5-formyl-2-isopropoxypyridine
2Reduction of AldehydeNaBH₄[5-(propan-2-yloxy)pyridin-2-yl]methanol
Direct C-H Functionalization Strategies (if reported in patents/literature)

Direct C-H functionalization has emerged as a powerful and atom-economical tool in organic synthesis, aiming to form carbon-carbon or carbon-heteroatom bonds directly from a C-H bond without prior functionalization. nih.govrsc.org However, the direct and selective functionalization of pyridine rings presents significant challenges due to the electron-deficient nature of the ring and the strong coordinating ability of the nitrogen atom. rsc.orgnih.gov

While C-H functionalization at the C2 position of pyridines is more established due to the proximity and directing effect of the ring nitrogen, achieving regioselective functionalization at other positions is more complex. nih.gov Recent advancements have explored various strategies, including the use of transition-metal catalysts and temporary de-aromatization, to achieve functionalization at the C3 and C4 positions. nih.govnih.gov

As of current literature, a direct, one-step C-H hydroxymethylation at the 2-position of 5-isopropoxypyridine to form [5-(propan-2-yloxy)pyridin-2-yl]methanol has not been widely reported. Such a transformation would require a highly specific catalyst system capable of overcoming the inherent reactivity patterns of the substituted pyridine ring. This remains an area of active research, with the potential to significantly streamline synthesis by eliminating the need for pre-functionalized starting materials. rsc.org

Multi-Step Synthesis Schemes and Reaction Optimization

The synthesis of [5-(propan-2-yloxy)pyridin-2-yl]methanol is often embedded within a larger, multi-step sequence, particularly when constructing complex molecules. These pathways may start from simple, readily available pyridine precursors, such as nitropyridines.

Sequential Reaction Pathways and Intermediates (e.g., from nitro-pyridines)

A plausible synthetic route can be designed starting from a substituted nitro-pyridine, for example, 2-chloro-5-nitropyridine (B43025). This pathway involves the sequential introduction of the required functional groups.

Nucleophilic Aromatic Substitution: The synthesis can commence with the substitution of the chloro group at the 2-position with an isopropoxy group. This is typically achieved by reacting 2-chloro-5-nitropyridine with sodium isopropoxide (prepared from isopropanol (B130326) and a strong base like sodium hydride) in a suitable solvent. This yields 2-isopropoxy-5-nitropyridine.

Reduction of the Nitro Group: The nitro group is then reduced to an amino group (-NH₂). This is a standard transformation often accomplished via catalytic hydrogenation.

Conversion to a Reducible Functional Group: The amino group is not a direct precursor to the hydroxymethyl group. It must first be converted into a more suitable functional group, such as a nitrile or an ester, via a Sandmeyer-type reaction. This involves diazotization of the amino group with nitrous acid (generated in situ from NaNO₂) followed by reaction with a copper(I) cyanide or by carbonylation reactions.

Final Reduction: The resulting nitrile or ester at the 2-position is then reduced to the hydroxymethyl group as described in section 2.2.2.1.

This sequential pathway allows for the construction of the target molecule from simple precursors through a series of well-established chemical transformations.

Catalyst Systems and Reaction Conditions for Key Steps (e.g., Pd/C reduction)

Optimizing catalyst systems and reaction conditions is crucial for maximizing yield and purity in multi-step syntheses. For the key step of reducing a nitro group, catalytic hydrogenation is a preferred method for its efficiency and clean reaction profile.

A common and highly effective catalyst for this transformation is palladium on activated carbon (Pd/C). mdpi.com The reaction is typically carried out in a protic solvent like ethanol or methanol under an atmosphere of hydrogen gas (H₂). The pressure of hydrogen can range from atmospheric pressure to higher pressures in a specialized hydrogenation apparatus. The reaction is generally run at room temperature until the consumption of hydrogen ceases.

Reaction StepCatalyst/ReagentConditions
Nitro Group Reduction10% Pd/C, H₂Methanol/Ethanol, Room Temperature, 1-50 atm H₂
Ester ReductionNaBH₄ / CaCl₂THF/Methanol, 0 °C to Room Temperature
Aldehyde ReductionNaBH₄Methanol, 0 °C to Room Temperature

The choice of catalyst and conditions can be fine-tuned to ensure compatibility with other functional groups present in the molecule. For instance, the mild conditions of Pd/C hydrogenation are often compatible with ester and ether functionalities.

Purification and Isolation Techniques for Synthetic Products

The purification and isolation of [5-(propan-2-yloxy)pyridin-2-yl]methanol and its precursors are critical steps to ensure the final product's high purity, which is essential for its subsequent applications. Common techniques employed include chromatography, recrystallization, and distillation.

Chromatography: Column chromatography is a frequently utilized method for the purification of pyridylmethanol derivatives. The choice of the stationary phase, typically silica (B1680970) gel, and the mobile phase (a solvent or a mixture of solvents) is crucial for effective separation. The polarity of the solvent system is adjusted to achieve optimal separation of the target compound from impurities. For pyridylmethanol compounds, a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate (B1210297) is often employed. The separation is based on the differential adsorption of the components of the mixture onto the stationary phase.

Recrystallization: This technique is a cost-effective and efficient method for purifying solid organic compounds. pensoft.netrsc.org The principle lies in the differential solubility of the compound and its impurities in a suitable solvent at different temperatures. pensoft.netrsc.org An ideal solvent for recrystallization should dissolve the compound sparingly at room temperature but readily at its boiling point, while the impurities should either be highly soluble or insoluble at all temperatures. google.com For pyridylmethanol derivatives, which possess both polar (hydroxyl and pyridine nitrogen) and non-polar (alkoxy group and pyridine ring) characteristics, a range of solvents can be considered. The selection often involves trial and error with various solvents and solvent mixtures to find the optimal conditions for crystal formation. researchgate.net Slow cooling of the saturated hot solution allows for the formation of pure crystals of the desired product, which can then be isolated by filtration. researchgate.netchimia.ch

Distillation: For liquid precursors or the final product if it is a high-boiling liquid, distillation under reduced pressure can be an effective purification method. This technique separates components of a mixture based on their different boiling points. A patent describing the purification of a pyridine derivative mentions reacting the prepared compound with an alkali metal compound followed by distillation to obtain a high-purity product. researchgate.net

Table 1: Common Solvents and Techniques for Purification of Pyridylmethanol Derivatives

Purification TechniqueCommon Solvents/Stationary PhasePrinciple of SeparationTypical Applicability
Column Chromatography Silica Gel, AluminaAdsorptionPurification of solid and high-boiling liquid products from a variety of impurities.
Hexane/Ethyl Acetate, Dichloromethane (B109758)/MethanolPolarityEffective for separating compounds with different polarities.
Recrystallization Ethanol, Methanol, WaterSolubilityPurification of solid products. pensoft.netrsc.orggoogle.com
Toluene, Hexane/AcetoneDifferential solubility at varying temperaturesIdeal for removing small amounts of impurities. researchgate.net
Distillation Not ApplicableBoiling PointPurification of liquid products or precursors that are thermally stable.

Novel and Emerging Synthetic Approaches

The synthesis of pyridylmethanol derivatives is continuously evolving, with a significant focus on developing more efficient, sustainable, and scalable methods.

Sustainable and Green Chemistry Methodologies in Pyridylmethanol Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of pyridine derivatives to minimize environmental impact and enhance safety. google.comrsc.orgmdpi.comcommonorganicchemistry.com These methodologies often involve the use of environmentally benign solvents, catalyst-free conditions, and energy-efficient techniques like microwave-assisted synthesis. google.comrsc.orgcommonorganicchemistry.com

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods. researchgate.net By directly heating the reaction mixture, microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and improve reaction yields and product purity. researchgate.netmdpi.com This technique has been successfully applied to a variety of reactions for the synthesis of heterocyclic compounds, including pyridines. mdpi.com For the synthesis of pyridylmethanols, microwave irradiation can be employed in the reduction of the corresponding pyridine aldehydes or esters. The rapid and uniform heating provided by microwaves can lead to cleaner reactions with fewer byproducts. researchgate.net

A study on the microwave-assisted synthesis of pyrimidine (B1678525) derivatives, another class of N-heterocycles, demonstrated a significant reduction in reaction time and an increase in yield compared to conventional heating. researchgate.net For instance, a reaction that took 8-10 hours with conventional heating was completed in 7-12 minutes under microwave irradiation, with yields increasing from the 60-75% range to 78-90%. researchgate.net Similar improvements can be anticipated for the synthesis of pyridylmethanols.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Representative Heterocyclic Synthesis

Reaction TypeHeating MethodReaction TimeYield (%)Reference
Pyrimidine Derivative SynthesisConventional8-10 hours60-75 researchgate.net
Pyrimidine Derivative SynthesisMicrowave7-12 minutes78-90 researchgate.net
Pyrazolo[3,4-b]pyridine SynthesisConventional6-8 hours60-75 mdpi.com
Pyrazolo[3,4-b]pyridine SynthesisMicrowave5-10 minutes82-94 mdpi.com
Catalyst-Free or Environmentally Benign Transformations

The development of catalyst-free reactions is a key goal in green chemistry, as it eliminates the need for often toxic and expensive metal catalysts and simplifies purification processes. Research has shown that some reactions for the synthesis of pyridine derivatives can proceed under catalyst-free conditions, often promoted by microwave irradiation or the use of benign solvents like water. nih.gov For instance, a microwave-assisted, catalyst-free procedure has been described for the Michael addition of 2-aminopyridine (B139424) to chalcones, highlighting the potential for such approaches. nih.gov

Another environmentally benign approach involves the use of visible light to induce reactions without the need for a photosensitizer or a metal catalyst. A study demonstrated the reductive coupling of aldehydes and ketones with cyanopyridines using a Hantzsch ester as the reductant under visible light, offering a sustainable pathway for C-C bond formation. The application of such methods to the synthesis of [5-(propan-2-yloxy)pyridin-2-yl]methanol from its corresponding aldehyde would represent a significant advancement in green chemistry.

Flow Chemistry and Continuous Processing for Pyridine Derivatives

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, has garnered significant attention in the pharmaceutical and fine chemical industries. This technology offers numerous advantages for the synthesis of pyridine derivatives and other pharmaceutical intermediates.

The synthesis of pyridylmethanols can greatly benefit from the implementation of flow chemistry. The key advantages include:

Enhanced Safety: Flow reactors handle only small volumes of reactants at any given time, which significantly reduces the risks associated with highly exothermic or hazardous reactions. This is particularly relevant for reduction reactions which can be energetic.

Improved Heat and Mass Transfer: The high surface-area-to-volume ratio of flow reactors allows for precise and efficient temperature control, minimizing the formation of byproducts and improving selectivity.

Scalability: Scaling up a reaction in a flow system is often more straightforward than in batch processing. Instead of using larger reactors, the production can be increased by simply running the system for a longer duration or by using multiple reactors in parallel.

Increased Efficiency and Yield: The precise control over reaction parameters such as temperature, pressure, and residence time often leads to higher yields and purity of the final product. Reactions can also be performed at temperatures above the solvent's boiling point by pressurizing the system, which can dramatically accelerate reaction rates.

Automation and Integration: Flow systems are well-suited for automation, allowing for rapid optimization of reaction conditions and integration with in-line analysis and purification steps, leading to a more streamlined and efficient manufacturing process.

A study on the flow chemistry reduction of ketones and aldehydes using a heterogeneous catalyst demonstrated clean and fast delivery of alcohol products within minutes, a considerable advantage over batch reactions. pensoft.net This highlights the potential of flow chemistry for the efficient synthesis of pyridylmethanols like [5-(propan-2-yloxy)pyridin-2-yl]methanol.

Table 3: Key Advantages of Flow Chemistry in Chemical Synthesis

AdvantageDescriptionRelevance to Pyridylmethanol Synthesis
Enhanced Safety Small reaction volumes minimize the risk of runaway reactions and exposure to hazardous materials.Important for potentially exothermic reduction steps.
Precise Control Superior heat and mass transfer allow for accurate control over temperature, pressure, and mixing.Leads to higher selectivity and reduced byproduct formation.
Rapid Optimization Automated systems enable quick screening of a wide range of reaction conditions.Accelerates the development of efficient synthetic routes.
Scalability Production can be easily scaled by extending run time or "numbering-up" reactors.Facilitates the transition from laboratory to industrial production.
Process Intensification Higher temperatures and pressures can be safely used, leading to faster reaction rates.Can significantly shorten the overall synthesis time.
Specific Reactor Designs and Process Parameters

The synthesis of pyridyl-methanol derivatives often necessitates precise control over reaction conditions, which is achieved through specialized reactor designs. High-pressure autoclaves are frequently employed for catalytic hydrogenation reactions, which are a common method for reducing a carbonyl group to a hydroxyl group in the final step of the synthesis.

A relevant example is the asymmetric catalytic hydrogenation of a precursor ketone, phenyl(pyridin-2-yl)methanone, to the corresponding chiral alcohol, (R)-phenyl(pyridin-2-yl)methanol. google.com This transformation highlights the critical process parameters that are directly applicable to the synthesis of similar pyridyl-methanols. The reactions are typically conducted in a high-pressure autoclave, which is designed to safely handle flammable gases like hydrogen at elevated pressures and temperatures. google.com

The process involves charging the autoclave with the ketone substrate, a chiral catalyst system, a base, and a solvent. google.com The catalyst is often prepared in situ by reacting a metal complex, such as [Ir(COD)Cl]₂, with a chiral ligand. google.com The choice of base and the hydrogen pressure are crucial variables that can influence the reaction's yield and enantioselectivity. google.com For instance, experiments have shown variations in yield and enantiomeric excess (ee) when using different bases like lithium tert-butoxide or sodium carbonate under hydrogen pressures ranging from 3.0 to 5.0 MPa. google.com

The table below summarizes the specific process parameters from documented syntheses of related pyridyl-methanols in a high-pressure autoclave system. google.com

Table 1: Process Parameters for Asymmetric Hydrogenation in a High-Pressure Autoclave google.com

Parameter Value/Description
Reactor Type High-Pressure Autoclave
Substrate Phenyl(pyridin-2-yl)methanone
Catalyst System [Ir(COD)Cl]₂ with a chiral ligand
Solvent Methanol
Base Lithium tert-butoxide, Sodium Carbonate, or Sodium Methoxide
Hydrogen Pressure 3.0 - 5.0 MPa
Temperature 40 °C

| Reaction Time | 8 - 12 hours |

Biocatalytic Transformations in the Synthesis of Related Compounds

Biocatalysis offers a powerful and green alternative for the synthesis of chiral alcohols and their precursors, often providing high enantioselectivity under mild reaction conditions. Enzymes such as carbonyl reductases and carboxylate reductases are particularly relevant.

Carbonyl reductases (CRs) are widely used for the asymmetric reduction of ketone precursors to chiral alcohol products. mdpi.com For example, Candida parapsilosis carbonyl reductase (CpRCR) has demonstrated efficacy in the reductive conversion of various ketone substrates. mdpi.com The enzymatic reduction of a heterocyclic ketone like dihydrofuran-3(2H)-one to (S)-tetrahydrofuran-3-ol proceeds with high enantiomeric excess (96.4%). mdpi.com This type of transformation is directly analogous to the reduction of a suitable acylpyridine precursor to obtain an enantiomerically pure pyridyl-methanol. These reactions are typically performed in a buffered aqueous solution at ambient temperatures and require a nicotinamide (B372718) cofactor, such as NADH, which is often recycled in situ. mdpi.com

Another key biocatalytic step involves the synthesis of the aldehyde precursor from an abundant carboxylic acid. Carboxylate reductases (CARs) can perform this transformation, which is otherwise challenging. nih.gov An in-vitro multi-enzyme system has been developed for the quantitative reduction of various aromatic and heterocyclic carboxylic acids to their corresponding aldehydes. This system uses CARs from organisms like Neurospora crassa or Nocardia iowensis. nih.gov A critical feature of this process is the integrated cofactor regeneration system that recycles both adenosine (B11128) 5'-triphosphate (ATP) and β-nicotinamide adenine (B156593) dinucleotide 2'-phosphate (NADPH), making the process economically viable and efficient. nih.gov This biocatalytic route provides direct access to the aldehyde intermediate, which can then be reduced to the final alcohol, [5-(propan-2-yloxy)pyridin-2-yl]methanol.

The table below outlines key aspects of relevant biocatalytic transformations.

Table 2: Biocatalytic Systems for Synthesis of Related Heterocyclic Alcohols and Precursors

Enzyme System Transformation Substrate Examples Key Conditions
Carbonyl Reductase (e.g., CpRCR) mdpi.com Ketone to Chiral Alcohol Dihydrofuran-3(2H)-one Phosphate buffer (pH 6.5), 30 °C, NADH cofactor

| Carboxylate Reductase (e.g., from N. crassa, N. iowensis) nih.gov | Carboxylic Acid to Aldehyde | Aromatic, Heterocyclic, and Aliphatic Carboxylic Acids | In-vitro multi-enzyme system with ATP and NADPH regeneration |


Reactivity and Chemical Transformations of 5 Propan 2 Yloxy Pyridin 2 Yl Methanol

Reactions Involving the Hydroxymethyl Group

The hydroxymethyl group is a versatile functional handle that can undergo a wide array of reactions, including oxidation, esterification, etherification, and halogenation, leading to a variety of valuable intermediates.

Oxidation Reactions to Aldehyde and Carboxylic Acid Derivatives

The primary alcohol of the hydroxymethyl group can be selectively oxidized to either the corresponding aldehyde, 5-(propan-2-yloxy)picolinaldehyde, or further to the carboxylic acid, 5-(propan-2-yloxy)picolinic acid. The choice of oxidizing agent and reaction conditions dictates the final product.

For the selective oxidation to the aldehyde, mild oxidizing agents are required to prevent overoxidation to the carboxylic acid. Reagents such as manganese dioxide (MnO₂) are particularly effective for the oxidation of benzylic and allylic alcohols, a category that includes pyridin-2-yl-methanol derivatives. organic-chemistry.orgcore.ac.uk The reaction is typically carried out in a chlorinated solvent like dichloromethane (B109758) at room temperature. Another effective method is the Swern oxidation, which utilizes oxalyl chloride and dimethyl sulfoxide (B87167) (DMSO) at low temperatures, offering high yields of the aldehyde under mild conditions that are tolerant of many other functional groups. wikipedia.orgorganic-chemistry.orgyoutube.com

To achieve the carboxylic acid, stronger oxidizing agents or more forcing conditions are necessary. Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄) or chromium-based reagents like Jones reagent (CrO₃ in sulfuric acid). In some cases, manganese-based catalysts in the presence of hydrogen peroxide can lead to the formation of pyridine-2-carboxylic acid derivatives from precursors with a 2-substituent. rsc.org

ProductReagents and ConditionsRemarks
5-(propan-2-yloxy)picolinaldehydeMnO₂, Dichloromethane, Room TemperatureSelective oxidation to the aldehyde.
5-(propan-2-yloxy)picolinaldehydeOxalyl chloride, DMSO, Triethylamine (B128534), -78 °C to Room Temperature (Swern Oxidation)Mild conditions, avoids overoxidation. wikipedia.orgorganic-chemistry.orgyoutube.com
5-(propan-2-yloxy)picolinic acidKMnO₄, suitable solvent, heatStrong oxidizing agent, leads to the carboxylic acid.
5-(propan-2-yloxy)picolinic acidJones Reagent (CrO₃, H₂SO₄, acetone)Strong oxidation, can be sensitive to other functional groups.

Esterification and Etherification Reactions

The hydroxyl group of [5-(propan-2-yloxy)pyridin-2-yl]methanol can readily undergo esterification with carboxylic acids or their derivatives, such as acid chlorides or anhydrides, typically in the presence of a base or an acid catalyst. The use of an acid chloride in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine is a common and efficient method for this transformation. youtube.com

Etherification can be accomplished through methods like the Williamson ether synthesis. libretexts.orgmasterorganicchemistry.comorganic-synthesis.comyoutube.comwikipedia.org This involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This nucleophilic alkoxide can then react with an alkyl halide (e.g., methyl iodide or benzyl (B1604629) bromide) in an SN2 reaction to yield the desired ether.

ReactionReagents and ConditionsProduct Class
EsterificationR-COCl, Pyridine or Triethylamine, DichloromethaneEster
Etherification1. NaH, THF; 2. R-X (alkyl halide)Ether

Halogenation and Subsequent Nucleophilic Substitution Reactions

The hydroxymethyl group can be converted into a halomethyl group, which is an excellent electrophile for subsequent nucleophilic substitution reactions. Chlorination is commonly achieved using reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). google.com This converts the alcohol into 2-(chloromethyl)-5-(propan-2-yloxy)pyridine, a versatile intermediate.

The resulting 2-(chloromethyl) derivative is susceptible to nucleophilic attack, allowing for the introduction of a wide range of functional groups at the methylene (B1212753) position. This is due to the benzylic-like reactivity of the chloromethyl group attached to the pyridine ring. Examples of nucleophiles that can be used include amines, azide (B81097), cyanide, and thiols. For instance, reaction with sodium azide in a suitable solvent like DMF provides access to 2-(azidomethyl)-5-(propan-2-yloxy)pyridine, which can be further transformed, for example, by reduction to the corresponding amine. core.ac.ukrsc.org Reaction with primary or secondary amines leads to the formation of the corresponding N-substituted aminomethyl derivatives. researchgate.netresearchgate.net

Starting MaterialReagent/NucleophileProduct
[5-(propan-2-yloxy)pyridin-2-yl]methanolSOCl₂ or POCl₃2-(chloromethyl)-5-(propan-2-yloxy)pyridine
2-(chloromethyl)-5-(propan-2-yloxy)pyridineSodium Azide (NaN₃)2-(azidomethyl)-5-(propan-2-yloxy)pyridine
2-(chloromethyl)-5-(propan-2-yloxy)pyridineAmmonia (NH₃)[5-(propan-2-yloxy)pyridin-2-yl]methanamine
2-(chloromethyl)-5-(propan-2-yloxy)pyridinePiperidine2-(piperidin-1-ylmethyl)-5-(propan-2-yloxy)pyridine

Formation of Cyclic Structures Involving the Hydroxymethyl Group

The hydroxymethyl group at the 2-position can participate in intramolecular cyclization reactions to form fused heterocyclic systems, provided a suitable reactive partner is present on the pyridine ring, typically at the 3-position. A common strategy involves the formation of furo[2,3-b]pyridine (B1315467) derivatives. nih.govnih.govresearchgate.net For this to occur with [5-(propan-2-yloxy)pyridin-2-yl]methanol, the molecule would first need to be functionalized at the 3-position with a group that can undergo cyclization with the hydroxymethyl group or a derivative thereof.

For example, if a hydroxyl group were introduced at the 3-position, an acid-catalyzed dehydration could potentially lead to the formation of a furo[2,3-b]pyridine ring. Alternatively, a nucleophilic aromatic substitution on a 3-halopyridine precursor could install a group that subsequently cyclizes with the 2-hydroxymethyl function. researchgate.net While no direct examples of such cyclizations starting from [5-(propan-2-yloxy)pyridin-2-yl]methanol are reported, the general strategies for the synthesis of furo[2,3-b]pyridines suggest that it is a plausible transformation following appropriate functionalization of the pyridine ring. researchgate.net

Reactions of the Pyridine Nitrogen

The lone pair of electrons on the pyridine nitrogen atom makes it nucleophilic and basic, allowing it to undergo reactions such as N-oxidation.

N-Oxidation Reactions

The pyridine nitrogen of [5-(propan-2-yloxy)pyridin-2-yl]methanol can be oxidized to the corresponding N-oxide using various oxidizing agents. Common reagents for this transformation include peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide in acetic acid. The resulting N-oxide, [5-(propan-2-yloxy)pyridin-2-yl]methanol N-oxide, exhibits altered reactivity compared to the parent pyridine. The N-oxide group is a strong electron-donating group through resonance, which can influence the regioselectivity of subsequent electrophilic aromatic substitution reactions. It also provides a handle for further functionalization of the pyridine ring.

Salt Formation and Potential in Coordination Chemistry

The basic nature of the pyridine nitrogen atom in [5-(propan-2-yloxy)pyridin-2-yl]methanol allows for the formation of salts upon reaction with acids. This is a common characteristic of pyridine-containing compounds and is a critical consideration in pharmaceutical and material science applications where modulating properties like solubility and crystallinity is essential. The formation of a stable salt generally requires a significant difference in the pKa values between the acidic proton of the acid and the protonated form of the basic compound.

While specific studies on the salt formation of [5-(propan-2-yloxy)pyridin-2-yl]methanol are not extensively documented in publicly available literature, the principles of salt formation in active pharmaceutical ingredients (APIs) can be applied. The choice of a suitable acid for salt formation can significantly impact the physicochemical properties of the resulting salt, such as its melting point, stability, and solubility.

In the realm of coordination chemistry, the pyridine nitrogen and the oxygen atom of the hydroxymethyl group can act as a bidentate ligand, chelating to metal centers. This bidentate N,O-chelation is a well-established coordination mode for 2-pyridylmethanol derivatives, leading to the formation of stable metal complexes. The isopropoxy group at the 5-position can sterically and electronically influence the coordination properties of the ligand, potentially affecting the geometry and stability of the resulting metal complexes.

Table 1: Potential Counter-ions for Salt Formation with Pyridine Derivatives

Acid TypeExample Counter-ionPotential Impact on Properties
Inorganic AcidHydrochloride (HCl)Often improves aqueous solubility
Inorganic AcidHydrobromide (HBr)Similar to hydrochloride, can affect crystal lattice energy
Sulfonic AcidMesylate (CH₃SO₃H)Can enhance solubility and stability
Carboxylic AcidAcetate (B1210297) (CH₃COOH)May be used to form less hygroscopic salts
Dicarboxylic AcidTartrateCan be used for chiral resolution and to improve physical properties

Reactions Involving the Isopropoxy Group

The isopropoxy group, an ether linkage to the pyridine ring, can undergo specific chemical transformations, primarily involving the cleavage of the ether bond.

The cleavage of aryl ethers, such as the isopropoxy group in [5-(propan-2-yloxy)pyridin-2-yl]methanol, is typically achieved under harsh conditions using strong acids. pearson.com Reagents like hydrobromic acid (HBr) and hydroiodic acid (HI) are effective for this transformation. libretexts.orglibretexts.orgpressbooks.pub The reaction mechanism can proceed via either an SN1 or SN2 pathway, depending on the nature of the alkyl group. pearson.comlibretexts.orglibretexts.orgpressbooks.pub

In the case of an isopropoxy group, the secondary carbon atom allows for the formation of a relatively stable secondary carbocation. Therefore, under strongly acidic conditions, the cleavage is likely to proceed through an SN1-like mechanism. This would involve the protonation of the ether oxygen, followed by the departure of the pyridinol to form an isopropyl cation, which is then trapped by the halide anion.

Alternatively, Lewis acids such as aluminum trichloride (B1173362) (AlCl₃) have been shown to be effective reagents for the selective cleavage of isopropyl aryl ethers, often under milder conditions than strong Brønsted acids. lookchem.com This method can be particularly useful when other acid-sensitive functional groups are present in the molecule. lookchem.com

Table 2: General Conditions for Aryl Isopropyl Ether Cleavage

ReagentTypical ConditionsProbable MechanismProducts from [5-(propan-2-yloxy)pyridin-2-yl]methanol
HBr (concentrated)RefluxSN1/SN26-(hydroxymethyl)pyridin-3-ol and 2-bromopropane (B125204)
HI (concentrated)RefluxSN1/SN26-(hydroxymethyl)pyridin-3-ol and 2-iodopropane
BBr₃CH₂Cl₂, low temperatureLewis acid assisted6-(hydroxymethyl)pyridin-3-ol and 2-bromopropane
AlCl₃CH₂Cl₂, room temperatureLewis acid assisted6-(hydroxymethyl)pyridin-3-ol and other products

While the isopropoxy group itself is generally stable, functional group interconversions on the alkyl chain are not a common reaction pathway for this specific moiety under typical synthetic conditions. The C-H bonds of the isopropyl group are relatively unreactive. Any attempt at radical halogenation would likely be unselective and could also affect other positions on the molecule, including the hydroxymethyl group and the pyridine ring. Therefore, synthetic strategies would typically involve the introduction of a desired functional group on the alkyl chain prior to its attachment to the pyridine ring.

Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring in [5-(propan-2-yloxy)pyridin-2-yl]methanol has a unique electronic profile that governs its reactivity towards aromatic substitution reactions.

The pyridine nitrogen is an electron-withdrawing group, which deactivates the ring towards electrophilic aromatic substitution (EAS) compared to benzene (B151609). quimicaorganica.orgyoutube.com EAS reactions on pyridine, when they do occur, generally favor substitution at the 3- and 5-positions. quimicaorganica.org

In [5-(propan-2-yloxy)pyridin-2-yl]methanol, the directing effects of the two existing substituents must be considered. The isopropoxy group at the 5-position is an activating group, donating electron density to the ring via resonance. masterorganicchemistry.comashp.org It is an ortho, para-director. The hydroxymethyl group at the 2-position is a weakly deactivating group.

Considering the positions relative to the activating isopropoxy group, the ortho positions are C4 and C6, and the para position is C2 (already substituted). The pyridine nitrogen strongly deactivates the adjacent C2 and C6 positions towards electrophiles. Therefore, the most likely position for electrophilic attack is the C4 position, which is ortho to the activating isopropoxy group and not adjacent to the deactivating pyridine nitrogen.

Direct halogenation of pyridines often requires harsh conditions due to the ring's low reactivity. chemrxiv.org For [5-(propan-2-yloxy)pyridin-2-yl]methanol, a regioselective halogenation would be expected at the C4 position based on the directing effects of the substituents. Milder halogenating agents, such as N-bromosuccinimide (NBS), can be effective for the halogenation of activated pyridines. researchgate.net

An alternative strategy to enhance the reactivity of the pyridine ring towards electrophiles is the formation of the corresponding pyridine N-oxide. The N-oxide is more reactive towards EAS, and substitution often occurs at the 2- and 4-positions. acs.orgrsc.org Subsequent deoxygenation of the N-oxide would yield the substituted pyridine.

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution

ReactionElectrophileExpected Major Product
BrominationBr₂ / Lewis Acid[4-bromo-5-(propan-2-yloxy)pyridin-2-yl]methanol
NitrationHNO₃ / H₂SO₄[4-nitro-5-(propan-2-yloxy)pyridin-2-yl]methanol
Friedel-Crafts AcylationRCOCl / AlCl₃Generally not successful on pyridines

Nucleophilic Attack on the Pyridine Ring

The pyridine ring, being an electron-deficient aromatic system, is generally susceptible to nucleophilic attack, particularly at the positions ortho (C2, C6) and para (C4) to the nitrogen atom. However, in the case of [5-(propan-2-yloxy)pyridin-2-yl]methanol, the C5-isopropoxy group, an electron-donating group, slightly deactivates the ring towards nucleophilic substitution compared to unsubstituted pyridine. Direct nucleophilic attack on an unactivated C-H bond of the pyridine ring is typically challenging and often requires harsh reaction conditions or the use of highly reactive nucleophiles.

A notable exception is the Chichibabin reaction , which allows for the direct amination of pyridines. orgsyn.orgorganic-chemistry.org In this reaction, treatment of a pyridine derivative with a strong amide base, such as sodium amide (NaNH₂), can lead to the introduction of an amino group at the C2 or C6 position. orgsyn.orgorganic-chemistry.org For [5-(propan-2-yloxy)pyridin-2-yl]methanol, this reaction would be expected to occur at the C6 position, ortho to the nitrogen and meta to the isopropoxy group. The reaction proceeds via a nucleophilic addition-elimination mechanism, with the formal displacement of a hydride ion. organic-chemistry.org

To enhance the pyridine ring's susceptibility to nucleophilic attack, it can be converted to its N-oxide . The N-oxide functionality significantly alters the electronic properties of the ring, making the C2 and C4 positions more electrophilic and thus more prone to attack by nucleophiles. orgsyn.orgwikipedia.orgresearchgate.net This strategy allows for the introduction of a wider range of nucleophiles under milder conditions compared to the parent pyridine. Subsequent deoxygenation of the N-oxide can then regenerate the pyridine ring.

Metal-Catalyzed Cross-Coupling Reactions of Derivatives

For the construction of more complex molecular architectures, derivatives of [5-(propan-2-yloxy)pyridin-2-yl]methanol, particularly its halogenated counterparts, are pivotal intermediates in metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki, Sonogashira, Heck, and Negishi Coupling Reactions on Halogenated Precursors

To participate in cross-coupling reactions, the pyridine ring of [5-(propan-2-yloxy)pyridin-2-yl]methanol must first be functionalized with a suitable leaving group, typically a halogen (Cl, Br, I). Halogenation of the pyridine ring can be achieved through various methods, often involving electrophilic halogenating agents. The position of halogenation will be directed by the existing substituents.

Once halogenated, these precursors can undergo a variety of palladium-catalyzed cross-coupling reactions:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the halogenated pyridine derivative with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. nih.govresearchgate.netorganic-chemistry.org It is a versatile method for forming biaryl and heteroaryl-aryl bonds. For instance, a 2-bromo-5-isopropoxypyridine (B1524843) derivative could be coupled with an arylboronic acid to introduce a new aryl substituent at the C2 position. The reaction conditions, including the choice of catalyst, ligand, and base, are crucial for achieving high yields. nih.govresearchgate.net

Sonogashira Coupling: This coupling reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. nrochemistry.comorganic-chemistry.orglibretexts.org A halogenated derivative of [5-(propan-2-yloxy)pyridin-2-yl]methanol can be reacted with an alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base to yield an alkynylpyridine derivative. nrochemistry.comlibretexts.org The reactivity of the halide in this reaction generally follows the order I > Br > Cl. nrochemistry.com

Heck Reaction: The Heck reaction couples an aryl or vinyl halide with an alkene to form a substituted alkene. organic-chemistry.orgwikipedia.orgyoutube.com A halogenated 5-isopropoxypyridine precursor could be reacted with an alkene in the presence of a palladium catalyst and a base to introduce a vinyl group onto the pyridine ring. organic-chemistry.orgwikipedia.org

Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organic halide catalyzed by a nickel or palladium complex. orgsyn.orgorgsyn.orgresearchgate.net A 2-halopyridine derivative can be coupled with an organozinc compound to form a new carbon-carbon bond. Negishi coupling is known for its high functional group tolerance. orgsyn.orgorgsyn.org

The following table summarizes the general conditions for these cross-coupling reactions:

Reaction Coupling Partner Catalyst System Base Bond Formed
Suzuki-MiyauraOrganoboron ReagentPd catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) + LigandCarbonate, Phosphate, or Hydroxide baseC(sp²)-C(sp²) or C(sp²)-C(sp³)
SonogashiraTerminal AlkynePd catalyst (e.g., PdCl₂(PPh₃)₂) + Cu(I) co-catalystAmine base (e.g., Et₃N, DIPEA)C(sp²)-C(sp)
HeckAlkenePd catalyst (e.g., Pd(OAc)₂, Pd/C) + LigandAmine or Carbonate baseC(sp²)-C(sp²) (vinyl)
NegishiOrganozinc ReagentNi or Pd catalyst (e.g., Pd(PPh₃)₄, NiCl₂(dppp))Often not requiredC(sp²)-C(sp²), C(sp²)-C(sp³), etc.

Functionalization of Halogenated Pyridylmethanol Intermediates

The halogenated derivatives of [5-(propan-2-yloxy)pyridin-2-yl]methanol are not only precursors for cross-coupling reactions but can also undergo other functionalization reactions. The presence of both a reactive halogen atom and a hydroxymethyl group allows for sequential or orthogonal chemical modifications.

For example, the hydroxymethyl group can be protected prior to performing a cross-coupling reaction to avoid potential side reactions. Common protecting groups for alcohols, such as silyl (B83357) ethers (e.g., TBDMS) or benzyl ethers, can be employed. After the cross-coupling reaction, the protecting group can be removed to regenerate the primary alcohol.

Alternatively, the hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid. This transformation provides another handle for further synthetic manipulations, such as the formation of imines, esters, or amides. The choice of oxidizing agent will determine the final oxidation state.

Furthermore, the halogen atom can be displaced by other nucleophiles through nucleophilic aromatic substitution (SNAr), although this is generally more challenging on electron-rich pyridine rings unless activated by other electron-withdrawing groups. However, under specific conditions or with the use of catalysts, a variety of nucleophiles can be introduced at the halogenated position.

These functionalization strategies significantly expand the synthetic utility of halogenated [5-(propan-2-yloxy)pyridin-2-yl]methanol intermediates, allowing for the creation of a diverse library of substituted pyridine derivatives.

Structural Elucidation and Conformational Analysis of 5 Propan 2 Yloxy Pyridin 2 Yl Methanol

Spectroscopic Characterization Techniques for Structural Confirmation

Modern analytical chemistry provides powerful tools for the unambiguous structural elucidation of organic compounds. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable in this regard.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Assigning Molecular Structure

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By observing the magnetic behavior of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), a detailed picture of the molecular skeleton and the connectivity of atoms can be constructed.

The ¹H NMR spectrum of [5-(propan-2-yloxy)pyridin-2-yl]methanol would be expected to show distinct signals for each unique proton environment in the molecule. The chemical shift (δ), signal multiplicity (e.g., singlet, doublet, triplet), and coupling constants (J) are key parameters for assigning these signals.

The aromatic region of the spectrum would feature signals corresponding to the three protons on the pyridine (B92270) ring. The proton at position 6 (H-6), being adjacent to the nitrogen atom, would likely appear at the most downfield position. The protons at positions 3 (H-3) and 4 (H-4) would also exhibit characteristic shifts and coupling patterns.

The isopropoxy group would be identified by a septet for the methine proton (-CH-) and a doublet for the six equivalent methyl protons (-CH₃). The hydroxymethyl group (-CH₂OH) would show a singlet for the methylene (B1212753) protons (-CH₂) and a broad singlet for the hydroxyl proton (-OH), the latter of which can exchange with deuterated solvents.

Table 1: Predicted ¹H NMR Data for [5-(propan-2-yloxy)pyridin-2-yl]methanol

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J) in Hz
Pyridine H-68.0 - 8.2d2.0 - 3.0
Pyridine H-47.2 - 7.4dd8.0 - 9.0, 2.0 - 3.0
Pyridine H-37.0 - 7.2d8.0 - 9.0
-CH₂- (methanol)4.6 - 4.8s-
-CH- (isopropoxy)4.5 - 4.7sept6.0 - 7.0
-OH (methanol)Variables (broad)-
-CH₃ (isopropoxy)1.3 - 1.5d6.0 - 7.0

Note: Predicted values are based on analogous structures and standard NMR chemical shift tables. Actual experimental values may vary.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives rise to a distinct signal.

The spectrum of [5-(propan-2-yloxy)pyridin-2-yl]methanol would be expected to show eight distinct signals. The carbon atoms of the pyridine ring would appear in the aromatic region of the spectrum, with their chemical shifts influenced by the nitrogen atom and the substituents. The carbon bearing the isopropoxy group (C-5) and the carbon attached to the methanol (B129727) group (C-2) would have characteristic chemical shifts. The carbons of the isopropoxy and methanol substituents would appear in the aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Data for [5-(propan-2-yloxy)pyridin-2-yl]methanol

Carbon Assignment Predicted Chemical Shift (ppm)
Pyridine C-2155 - 160
Pyridine C-6145 - 150
Pyridine C-4135 - 140
Pyridine C-5120 - 125
Pyridine C-3110 - 115
-CH₂- (methanol)60 - 65
-CH- (isopropoxy)70 - 75
-CH₃ (isopropoxy)20 - 25

Note: Predicted values are based on analogous structures and standard NMR chemical shift tables. Actual experimental values may vary.

Two-dimensional (2D) NMR experiments are powerful for confirming the structural assignments made from 1D NMR data. google.comepo.orgepo.orgchemcd.com

COSY (Correlation Spectroscopy) : This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. epo.orgepo.org For [5-(propan-2-yloxy)pyridin-2-yl]methanol, COSY would show cross-peaks between the coupled protons on the pyridine ring (H-3 with H-4, and H-4 with H-6). It would also confirm the coupling between the methine and methyl protons of the isopropoxy group. epo.orgepo.org

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons with the carbons to which they are directly attached. epo.orgchemcd.com For instance, the signal for the methylene protons of the methanol group would show a cross-peak with the signal for the methylene carbon. Similarly, the pyridine protons would correlate with their respective ring carbons. epo.orgchemcd.com

Infrared (IR) Spectroscopy for Identifying Key Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at different frequencies, which correspond to the vibrational frequencies of the chemical bonds.

The IR spectrum of [5-(propan-2-yloxy)pyridin-2-yl]methanol would be expected to display characteristic absorption bands corresponding to its functional groups.

O-H Stretch : A broad and strong absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the hydroxyl (-OH) group of the primary alcohol. The broadness of this peak is due to hydrogen bonding.

C-H Stretches : Absorptions in the region of 2850-3000 cm⁻¹ would correspond to the stretching vibrations of the aliphatic C-H bonds in the isopropoxy and methanol groups. Aromatic C-H stretches would appear at slightly higher frequencies, typically between 3000 and 3100 cm⁻¹.

C=N and C=C Stretches : The stretching vibrations of the C=N and C=C bonds within the pyridine ring would give rise to a series of sharp to medium absorption bands in the region of 1400-1600 cm⁻¹.

C-O Stretches : The spectrum would show strong C-O stretching absorptions. The C-O stretch of the primary alcohol would likely appear in the range of 1050-1150 cm⁻¹, while the C-O stretch of the ether linkage in the isopropoxy group would be expected in the 1200-1250 cm⁻¹ region.

Table 3: Predicted IR Absorption Bands for [5-(propan-2-yloxy)pyridin-2-yl]methanol

Vibrational Mode Predicted Frequency Range (cm⁻¹) Intensity
O-H Stretch3200 - 3600Strong, Broad
Aromatic C-H Stretch3000 - 3100Medium
Aliphatic C-H Stretch2850 - 3000Medium
C=N, C=C Stretches1400 - 1600Medium, Sharp
C-O Stretch (Ether)1200 - 1250Strong
C-O Stretch (Alcohol)1050 - 1150Strong

Note: Predicted values are based on standard IR correlation tables. Actual experimental values may vary.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and obtaining structural information about a molecule through the analysis of its fragmentation patterns.

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, which can be used to confirm its elemental composition. For [5-(propan-2-yloxy)pyridin-2-yl]methanol, with a chemical formula of C9H13NO2, the theoretical exact mass can be calculated. Experimental HRMS analysis would be expected to yield a measured mass that closely matches this theoretical value, typically within a few parts per million (ppm), thus confirming the molecular formula. The primary ion observed in HRMS is often the protonated molecule, [M+H]+.

Table 1: Theoretical Mass Calculation for [5-(propan-2-yloxy)pyridin-2-yl]methanol

FormulaIonTheoretical Exact Mass (Da)
C9H13NO2[M+H]+168.1019

This table presents the calculated theoretical exact mass for the protonated form of the compound.

Tandem mass spectrometry (MS/MS) experiments involve the selection of a precursor ion (such as the protonated molecule [M+H]+) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide valuable information about the molecule's structure.

A primary fragmentation pathway for [5-(propan-2-yloxy)pyridin-2-yl]methanol would likely involve the loss of the isopropoxy group or the hydroxymethyl group. For instance, the loss of a neutral propene molecule (C3H6) from the isopropyl ether linkage is a common fragmentation mechanism for such compounds. Another expected fragmentation would be the loss of the hydroxymethyl group (CH2OH). These fragmentation patterns help to confirm the connectivity of the different functional groups within the molecule.

Table 2: Plausible MS/MS Fragmentation of [5-(propan-2-yloxy)pyridin-2-yl]methanol

Precursor Ion (m/z)Proposed Fragment IonProposed Neutral LossFragment m/z (approx.)
168.1[M+H - C3H6]+Propene126.1
168.1[M+H - CH2OH]+Formaldehyde138.1
168.1[M+H - H2O]+Water150.1

This table outlines potential fragmentation pathways observed in an MS/MS experiment.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions.

The analysis of a single crystal of [5-(propan-2-yloxy)pyridin-2-yl]methanol would reveal its crystal system and the dimensions of its unit cell. The unit cell is the basic repeating structural unit of a crystalline solid. The parameters include the lengths of the cell edges (a, b, c) and the angles between them (α, β, γ). These parameters define the crystal's lattice structure. For example, a hypothetical analysis might indicate an orthorhombic crystal system, where all angles are 90°.

Table 3: Hypothetical Crystallographic Data for [5-(propan-2-yloxy)pyridin-2-yl]methanol

ParameterValue
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)8.5
b (Å)10.2
c (Å)12.1
α (°)90
β (°)90
γ (°)90
Volume (ų)1047.4
Z4

This table presents a hypothetical set of unit cell parameters for illustrative purposes.

Computational Approaches to Conformational Analysis

Computational chemistry offers powerful tools to investigate the conformational landscape of molecules like [5-(propan-2-yloxy)pyridin-2-yl]methanol. These methods provide insights into the molecule's stable structures, dynamic behavior, and spectroscopic properties, which can be challenging to determine through experimental means alone.

Quantum Mechanical (QM) Calculations for Predicting Stable Conformations

Quantum mechanical calculations are fundamental to predicting the most stable three-dimensional arrangements, or conformations, of a molecule. These methods solve the Schrödinger equation for the molecule's electronic structure, providing accurate energies for different geometries. For [5-(propan-2-yloxy)pyridin-2-yl]methanol, QM calculations can identify the preferred orientations of the propan-2-yloxy and methanol substituents relative to the pyridine ring.

The process typically involves a conformational search where various starting geometries are optimized to find local energy minima on the potential energy surface. Density Functional Theory (DFT) is a commonly employed QM method that offers a good balance between accuracy and computational cost. A key aspect of the conformational analysis of this molecule is the rotational barriers around the C-O and C-C bonds of the side chains.

Key Research Findings:

QM calculations, particularly using DFT with a suitable basis set (e.g., 6-31G* or larger), can predict the relative energies of different conformers.

The most stable conformers are typically those that minimize steric hindrance and maximize favorable intramolecular interactions, such as hydrogen bonding between the methanol's hydroxyl group and the pyridine nitrogen.

The orientation of the isopropyl group is also crucial, with staggered conformations generally being more stable than eclipsed ones.

Table 1: Hypothetical Relative Energies of Stable Conformers of [5-(propan-2-yloxy)pyridin-2-yl]methanol Calculated by DFT

ConformerDihedral Angle (N-C2-C_methanol-O)Dihedral Angle (C5-O-C_isopropyl-H)Relative Energy (kcal/mol)
1 180°60°0.00
2 60°60°1.25
3 -60°180°1.80
4 180°180°2.50

This table presents hypothetical data for illustrative purposes, based on typical results from QM calculations on similar molecules.

Molecular Dynamics (MD) Simulations for Dynamic Conformational Behavior

While QM calculations identify static, stable conformations, molecular dynamics (MD) simulations provide a picture of the molecule's dynamic behavior over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, revealing how it moves, vibrates, and changes conformation in a simulated environment (e.g., in a solvent like water or in a vacuum).

For [5-(propan-2-yloxy)pyridin-2-yl]methanol, MD simulations can illustrate the flexibility of the alkoxy and methanol side chains and the frequency of transitions between different stable conformations. This provides a more realistic understanding of the molecule's behavior in solution. Studies on related pyridine derivatives have successfully used MD simulations to understand their interactions and dynamic properties at interfaces. researchgate.net

Key Research Findings from Analogous Systems:

MD simulations show that the side chains of alkoxy-pyridines are highly flexible, constantly rotating and sampling different conformations. researchgate.net

The presence of a solvent can significantly influence the conformational preferences, with polar solvents potentially stabilizing conformers with exposed polar groups.

The time scale of conformational changes can be determined, indicating how rapidly the molecule can adapt its shape.

Table 2: Hypothetical Conformational Population Analysis from a 100 ns MD Simulation of [5-(propan-2-yloxy)pyridin-2-yl]methanol in Water

Conformer (from Table 1)Population (%)Average Lifetime (ps)
1 65500
2 25200
3 8150
4 250

This table presents hypothetical data for illustrative purposes, demonstrating the type of information that can be obtained from MD simulations.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies) for Validation

A crucial step in computational analysis is the validation of the predicted structures against experimental data. QM methods can be used to predict various spectroscopic parameters, which can then be compared to experimentally measured spectra.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. QM calculations can predict the ¹H and ¹³C NMR chemical shifts for a given conformation. By comparing the predicted shifts for different conformers with the experimental spectrum, it is possible to determine which conformer is most likely present in solution. For substituted pyridines, DFT calculations have been shown to provide reliable predictions of NMR chemical shifts. nih.govresearchgate.netrsc.org

Vibrational Frequencies: Infrared (IR) and Raman spectroscopy measure the vibrational modes of a molecule. QM calculations can predict these vibrational frequencies. The calculated frequencies for a proposed structure can be compared with the experimental IR and Raman spectra to confirm the structure and identify specific functional groups. Theoretical studies on substituted pyridines have demonstrated the utility of DFT for calculating vibrational spectra. chemscene.comresearchgate.net

Table 3: Hypothetical Comparison of Experimental and Predicted ¹³C NMR Chemical Shifts (ppm) for the Most Stable Conformer of [5-(propan-2-yloxy)pyridin-2-yl]methanol

Carbon AtomExperimental Shift (ppm)Predicted Shift (ppm)Difference (ppm)
C2155.2154.80.4
C3121.5121.9-0.4
C4123.8124.1-0.3
C5158.9158.50.4
C6139.1139.6-0.5
C_methanol64.364.00.3
C_isopropyl70.169.80.3
C_methyl22.022.5-0.5

This table presents hypothetical data for illustrative purposes to show how predicted spectroscopic data is compared with experimental results for structural validation.

Theoretical and Computational Investigations of 5 Propan 2 Yloxy Pyridin 2 Yl Methanol

Electronic Structure Calculations

No publicly available data from electronic structure calculations, including Density Functional Theory (DFT) or ab initio methods, for [5-(propan-2-yloxy)pyridin-2-yl]methanol could be located.

There are no published studies detailing the optimization of the molecular geometry or the calculation of the electronic energy of [5-(propan-2-yloxy)pyridin-2-yl]methanol using DFT methods.

Specific Frontier Molecular Orbital (HOMO/LUMO) analysis and the resulting insights into the reactivity of [5-(propan-2-yloxy)pyridin-2-yl]methanol have not been reported in the scientific literature.

No literature could be found that presents an Electrostatic Potential (ESP) map for [5-(propan-2-yloxy)pyridin-2-yl]methanol to analyze its charge distribution.

There is no information available on the use of high-accuracy ab initio methods to determine the electronic structure of [5-(propan-2-yloxy)pyridin-2-yl]methanol.

Density Functional Theory (DFT) Studies of Ground State Properties

Reaction Mechanism Studies of [5-(propan-2-yloxy)pyridin-2-yl]methanol Transformations

No computational studies on the reaction mechanisms of transformations involving [5-(propan-2-yloxy)pyridin-2-yl]methanol have been published.

Transition State Calculations for Elucidating Reaction Pathways

Transition state (TS) calculations are a cornerstone of computational chemistry for understanding reaction mechanisms. For a molecule like [5-(propan-2-yloxy)pyridin-2-yl]methanol, TS calculations can elucidate the pathways of its formation and subsequent reactions. For instance, in the synthesis of this compound, which likely involves the etherification of a 5-hydroxypyridine derivative and the reduction of a corresponding pyridine-2-carboxaldehyde or ester, TS calculations can map out the energy barriers for each step.

By employing methods such as Density Functional Theory (DFT), computational chemists can model the geometry of the transition state—the highest energy point along the reaction coordinate. The energy of this state, relative to the reactants, determines the activation energy of the reaction. For the etherification step, a Williamson ether synthesis pathway could be modeled, where the transition state would involve the approach of the propan-2-oxide anion to the carbon atom of the pyridine (B92270) ring. The calculated activation energy would provide a quantitative measure of the reaction's feasibility.

Similarly, for the reduction of a precursor aldehyde to the final methanol (B129727) group, TS calculations can compare different reducing agents and pathways, such as those involving sodium borohydride (B1222165) or lithium aluminum hydride. These calculations would reveal the most energetically favorable route to the desired product.

Energetic Profiles of Key Synthetic Steps Involving the Compound

The creation of a complete energetic profile for a synthetic route provides a comprehensive understanding of the reaction landscape. For the synthesis of [5-(propan-2-yloxy)pyridin-2-yl]methanol, this would involve calculating the energies of all reactants, intermediates, transition states, and products.

A hypothetical two-step synthesis could be profiled:

Etherification: Starting with 5-hydroxypyridine-2-carbaldehyde and 2-bromopropane (B125204). The energetic profile would show the initial energy of the reactants, the energy of the transition state for the S_NAr (nucleophilic aromatic substitution) or Williamson-type reaction, and the energy of the resulting 5-(propan-2-yloxy)pyridine-2-carbaldehyde.

Reduction: The subsequent reduction of the aldehyde to the alcohol. The profile would illustrate the energy of the intermediate aldehyde, the transition state of the hydride attack, and the final energy of [5-(propan-2-yloxy)pyridin-2-yl]methanol.

These profiles are crucial for optimizing reaction conditions. For example, if a particular step has a very high activation energy, the profile would suggest that more forcing conditions (e.g., higher temperature) or a more effective catalyst are required.

Solvation Effects on Reaction Mechanisms

The solvent in which a reaction is conducted can have a profound impact on its rate and mechanism. Computational models can account for these solvation effects, providing a more accurate picture of the reaction in a real-world setting. For reactions involving charged species or significant dipole moment changes, such as the synthesis of [5-(propan-2-yloxy)pyridin-2-yl]methanol, solvation is particularly important.

Explicit solvation models, where individual solvent molecules are included in the calculation, offer a more detailed view but are computationally more expensive. These models can reveal specific solvent-solute interactions, such as hydrogen bonding between the methanol group of the product and solvent molecules.

QSAR (Quantitative Structure-Activity Relationship) Modeling of Derivatives (excluding biological activity)

QSAR models are statistical tools that correlate the structural or physicochemical properties of a series of compounds with a specific activity. While often used in drug discovery to predict biological activity, QSAR can also be applied to predict non-biological properties like reactivity or physicochemical characteristics.

Descriptors for [5-(propan-2-yloxy)pyridin-2-yl]methanol and its Analogues

To build a QSAR model for derivatives of [5-(propan-2-yloxy)pyridin-2-yl]methanol, a set of molecular descriptors would first be calculated for each analogue. These descriptors quantify various aspects of the molecule's structure and properties. For a series of analogues where, for example, the alkoxy group or substituents on the pyridine ring are varied, the following descriptors would be relevant:

Electronic Descriptors: These describe the electronic properties of the molecule, such as dipole moment, partial charges on atoms, and energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). These can be calculated using quantum chemical methods.

Steric Descriptors: These relate to the size and shape of the molecule, including molecular volume, surface area, and specific steric parameters like those developed by Taft.

Topological Descriptors: These are numerical representations of the molecular structure, such as connectivity indices (e.g., Randić index) and shape indices.

Hydrophobic Descriptors: The logarithm of the octanol-water partition coefficient (logP) is a common descriptor for hydrophobicity.

Statistical Models for Correlating Structural Features with Reactivity or Physicochemical Properties

Once the descriptors are calculated for a set of analogues, a statistical model is developed to find a mathematical relationship between the descriptors and a property of interest. For instance, one could aim to predict the rate constant of a particular reaction or a physical property like boiling point.

Commonly used statistical methods include:

Multiple Linear Regression (MLR): This method finds a linear relationship between a set of descriptors and the property being modeled. nih.gov

Partial Least Squares (PLS): This is a more advanced regression technique that is useful when the number of descriptors is large or when they are correlated.

Machine Learning Methods: Techniques like Artificial Neural Networks (ANNs) and Support Vector Machines (SVMs) can capture complex, non-linear relationships between descriptors and properties. nih.gov

A hypothetical QSAR model for the reactivity of [5-(propan-2-yloxy)pyridin-2-yl]methanol derivatives in an esterification reaction at the methanol group might find that the reaction rate is positively correlated with the partial positive charge on the carbinol carbon and negatively correlated with a steric descriptor for the substituent at the 5-position.

Molecular Modeling and Docking Studies (focused on theoretical binding interactions, not biological targets or drug action)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. jbcpm.com While widely used in drug design to screen for potential inhibitors of biological targets, docking can also be employed to study theoretical binding interactions with non-biological "receptors."

For [5-(propan-2-yloxy)pyridin-2-yl]methanol, one could perform docking studies to investigate its potential interactions with a stationary phase in chromatography or its ability to bind to a synthetic receptor or a catalytic surface. For example, its interaction with a cyclodextrin (B1172386) molecule could be modeled to understand its potential for encapsulation.

The docking process involves:

Preparation of the "Receptor" and Ligand: The 3D structures of both the larger molecule (receptor) and [5-(propan-2-yloxy)pyridin-2-yl]methanol (ligand) are prepared. This includes adding hydrogen atoms and assigning partial charges.

Docking Simulation: A docking algorithm systematically samples different conformations and orientations of the ligand within the binding site of the receptor.

Scoring: A scoring function is used to estimate the binding affinity for each pose, and the poses are ranked.

The results of such a docking study would provide insights into the types of non-covalent interactions (e.g., hydrogen bonds, van der Waals forces, pi-stacking) that govern the binding of [5-(propan-2-yloxy)pyridin-2-yl]methanol to the theoretical receptor. This information could be valuable in designing materials with specific affinities for this molecule.

Ligand Preparation and Conformational Sampling

The initial and critical phase in computational drug design is the preparation of the ligand, in this case, [5-(propan-2-yloxy)pyridin-2-yl]methanol. This process ensures that the molecule's three-dimensional structure is energetically minimized and representative of its likely state within a biological system. This preparation is a standard procedure in molecular docking studies. nih.govchem-workflows.com

The 3D structure of [5-(propan-2-yloxy)pyridin-2-yl]methanol would first be generated. The structure would then undergo energy minimization using a suitable force field, such as MMFF94 (Merck Molecular Force Field). This process adjusts bond lengths, bond angles, and torsion angles to find the lowest energy conformation of the molecule.

A crucial aspect of ligand preparation is conformational sampling. The rotatable bonds in [5-(propan-2-yloxy)pyridin-2-yl]methanol allow it to adopt various shapes or conformations. The key rotatable bonds are around the ether linkage and the hydroxymethyl group.

Table 1: Key Rotatable Bonds in [5-(propan-2-yloxy)pyridin-2-yl]methanol

Bond Name Description
C(pyridin-5-yl)-O Connects the pyridine ring to the isopropoxy group.
O-C(isopropyl) Connects the oxygen to the isopropyl group.
C(pyridin-2-yl)-C(methanol) Connects the pyridine ring to the hydroxymethyl group.

A systematic or stochastic conformational search would be performed to explore the potential energy surface of the molecule. This generates a library of low-energy conformers. Each of these conformers represents a potential shape the molecule could adopt when interacting with a receptor.

Table 2: Hypothetical Low-Energy Conformers of [5-(propan-2-yloxy)pyridin-2-yl]methanol

Conformer ID Relative Energy (kcal/mol) Dihedral Angle (C4-C5-O-C_isopropyl) Dihedral Angle (C1-C2-C_methanol-O)
Conf-01 0.00 -178.5° 60.2°
Conf-02 0.45 179.1° -65.8°
Conf-03 0.89 65.3° 58.9°
Conf-04 1.23 -68.7° -175.4°

Note: The data in this table is hypothetical and for illustrative purposes.

Interaction Analysis with Hypothetical Receptor Models

Following the preparation of a conformational library for [5-(propan-2-yloxy)pyridin-2-yl]methanol, the next step involves analyzing its potential interactions with hypothetical receptor binding sites. This is typically achieved through molecular docking simulations, a method widely used in structure-based drug design. nih.gov For this analysis, we will consider two hypothetical receptor models: a predominantly hydrophobic pocket (Receptor A) and a pocket with key hydrogen bonding residues (Receptor B).

Interaction with Receptor Model A (Hydrophobic Pocket)

Receptor A is characterized by a binding site lined with nonpolar amino acid residues such as valine, leucine, and isoleucine. In this environment, the isopropoxy group of [5-(propan-2-yloxy)pyridin-2-yl]methanol is expected to be a key contributor to binding.

Table 3: Hypothetical Interaction Analysis with Receptor Model A

Ligand Functional Group Interacting Residue (Hypothetical) Interaction Type Estimated Contribution to Binding Affinity
Isopropyl group Leucine, Valine Hydrophobic (van der Waals) Favorable
Pyridine ring Isoleucine Hydrophobic (van der Waals) Favorable

Interaction with Receptor Model B (Polar Pocket)

Receptor B features a binding site containing polar residues like serine, threonine, and aspartic acid, which can act as hydrogen bond donors or acceptors.

The hydroxymethyl group and the nitrogen atom in the pyridine ring of [5-(propan-2-yloxy)pyridin-2-yl]methanol are anticipated to form significant interactions in this model. The ability of a ligand to form hydrogen bonds is a critical factor in its binding affinity and specificity.

Table 4: Hypothetical Interaction Analysis with Receptor Model B

Ligand Functional Group Interacting Residue (Hypothetical) Interaction Type Estimated Contribution to Binding Affinity
Hydroxymethyl group (as donor) Aspartic Acid (Oxygen) Hydrogen Bond Highly Favorable
Hydroxymethyl group (as acceptor) Serine (Hydroxyl) Hydrogen Bond Favorable
Pyridine Nitrogen (as acceptor) Threonine (Hydroxyl) Hydrogen Bond Favorable

These theoretical interaction analyses suggest that [5-(propan-2-yloxy)pyridin-2-yl]methanol possesses a desirable mix of hydrophobic and polar features, allowing it to potentially interact with a variety of receptor types. The specific conformation adopted by the ligand would be crucial in optimizing these interactions for high-affinity binding.

Role of 5 Propan 2 Yloxy Pyridin 2 Yl Methanol As a Building Block in Complex Molecular Architectures

Applications in the Synthesis of Advanced Heterocyclic Systems

The structural features of [5-(propan-2-yloxy)pyridin-2-yl]methanol, namely the nucleophilic hydroxymethyl group and the pyridine (B92270) nitrogen, allow for its elaboration into a variety of heterocyclic structures. The isopropoxy substituent can also influence the electronic properties and solubility of the resulting molecules.

Incorporation into Fused Pyridine Ring Systems (e.g., pyrrolo-pyridines)

The synthesis of fused pyridine ring systems, such as pyrrolo[3,4-b]pyridines, often involves the construction of a pyrrole (B145914) ring onto a pre-existing pyridine core. While direct examples starting from [5-(propan-2-yloxy)pyridin-2-yl]methanol are not extensively documented in publicly available literature, the general synthetic strategies for pyrrolo[3,4-b]pyridin-5-ones can be adapted. For instance, a common approach involves a cascade reaction, such as an Ugi–Zhu three-component reaction followed by an intramolecular Diels-Alder reaction. mdpi.comrsc.org In a hypothetical application, the hydroxymethyl group of [5-(propan-2-yloxy)pyridin-2-yl]methanol could be oxidized to an aldehyde. This aldehyde could then participate in a multicomponent reaction with an amine and an isocyanide to form an intermediate that, upon subsequent intramolecular cyclization, would yield a pyrrolo[3,4-b]pyridine scaffold bearing the 5-isopropoxy substituent. nih.govmdpi.com

Another important class of fused pyridines are the pyrrolo[2,3-c]pyridines. Synthetic access to this scaffold can be achieved through various methods, including the annulation of a pyrrole ring onto a pyridine. researchgate.net A plausible, though not explicitly reported, route could involve the conversion of the hydroxymethyl group of [5-(propan-2-yloxy)pyridin-2-yl]methanol into a suitable leaving group, followed by nucleophilic substitution and subsequent cyclization to form the fused pyrrole ring.

Synthesis of Pyrazoles and Pyrimidine (B1678525) Derivatives

The synthesis of pyrazole (B372694) and pyrimidine derivatives often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) or amidine species, respectively. The [5-(propan-2-yloxy)pyridin-2-yl]methanol moiety can be incorporated into these heterocyclic systems through several synthetic transformations.

For the synthesis of pyrazoles, the hydroxymethyl group of the parent compound can be oxidized to the corresponding pyridine-2-carbaldehyde. This aldehyde can then undergo a Claisen-Schmidt condensation with a ketone to furnish an α,β-unsaturated ketone. Subsequent reaction of this enone with hydrazine would lead to the formation of a pyrazoline, which can be oxidized to the corresponding pyrazole. google.com Alternatively, the aldehyde can be converted into a 1,3-diketone which upon reaction with hydrazine would yield the pyrazole ring directly. nih.gov

In the realm of pyrimidine synthesis, the pyridine unit can be introduced as a substituent. For example, a common method for pyrimidine synthesis is the reaction of a 1,3-dicarbonyl compound with an amidine. To incorporate the [5-(propan-2-yloxy)pyridin-2-yl] moiety, one could envision the synthesis of a chalcone (B49325) derived from the corresponding 2-formyl-5-isopropoxypyridine. Reaction of this chalcone with guanidine (B92328) or other amidines would lead to the formation of a pyrimidine ring bearing the substituted pyridine group. While no direct examples utilizing [5-(propan-2-yloxy)pyridin-2-yl]methanol were found in the reviewed literature, the synthesis of 2-(pyridin-2-yl)pyrimidine (B3183638) derivatives has been reported, showcasing the feasibility of incorporating a pyridine substituent onto a pyrimidine core. mdpi.com

Utilization in Total Synthesis of Designed Molecules

The unique combination of a chiral center precursor (the hydroxymethyl group) and a coordinating pyridine ring makes [5-(propan-2-yloxy)pyridin-2-yl]methanol a potentially useful fragment in the total synthesis of complex, designed molecules.

As a Chiral Auxiliary or Ligand Precursor in Coordination Chemistry

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. researchgate.net The hydroxymethyl group of [5-(propan-2-yloxy)pyridin-2-yl]methanol can be resolved into its enantiomers, which can then be used as chiral auxiliaries. For instance, the chiral alcohol can be esterified with a prochiral acid, and subsequent reactions at a position alpha to the carbonyl group would be influenced by the stereochemistry of the auxiliary. After the desired stereoselective transformation, the auxiliary can be cleaved and potentially recycled. While this specific compound is not a classical chiral auxiliary like Evans oxazolidinones or Oppolzer's camphorsultam, the principle remains applicable. google.com

More significantly, the pyridine nitrogen and the hydroxyl oxygen of [5-(propan-2-yloxy)pyridin-2-yl]methanol can act as a bidentate ligand for metal centers. This makes it a valuable precursor for the synthesis of chiral ligands for asymmetric catalysis. google.com The hydroxyl group can be further functionalized to create a wider range of ligand architectures. The isopropoxy group can modulate the steric and electronic properties of the resulting metal complex, thereby influencing the enantioselectivity and activity of the catalyst.

As a Key Fragment in Convergent Synthesis Strategies

Convergent synthesis is a strategy that involves the independent synthesis of fragments of a target molecule, which are then coupled together in the later stages of the synthesis. This approach is often more efficient than a linear synthesis for complex molecules. The [5-(propan-2-yloxy)pyridin-2-yl]methanol unit can serve as a key fragment in such strategies. For example, in the synthesis of a complex molecule containing a substituted pyridine ring, this compound can be prepared separately and then introduced into the main molecular scaffold through a coupling reaction, such as a Suzuki or Stille coupling, after appropriate functionalization (e.g., conversion of the hydroxymethyl group to a halomethyl group). acs.org A patent describes the synthesis of diethyl{[5-(3-fluorophenyl)-pyridin-2-yl]methyl}phosphonate from 5-bromo-2-hydroxymethyl-pyridine, which illustrates the utility of such pyridine fragments in building more complex structures. google.com

Development of Libraries of Pyridine-Based Compounds

Pyridine and its derivatives are considered "privileged scaffolds" in medicinal chemistry due to their prevalence in biologically active compounds. nih.govclockss.org The development of compound libraries based on the pyridine core is a common strategy in drug discovery to explore a wide chemical space and identify new therapeutic agents. researchgate.net

[5-(propan-2-yloxy)pyridin-2-yl]methanol can serve as a versatile starting material for the construction of such libraries. The two functional groups, the hydroxymethyl and the isopropoxy groups, as well as the pyridine ring itself, offer multiple points for diversification.

The hydroxymethyl group can be oxidized to an aldehyde, which can then undergo a wide range of reactions, including reductive aminations, Wittig reactions, and multicomponent reactions, to introduce a variety of substituents at the 2-position. The isopropoxy group, while generally stable, could potentially be cleaved and replaced with other alkoxy or aryloxy groups to generate further diversity. Furthermore, the pyridine ring can undergo electrophilic substitution reactions, although these are generally less facile than in benzene (B151609) rings.

A hypothetical library synthesis could involve the oxidation of [5-(propan-2-yloxy)pyridin-2-yl]methanol to the corresponding aldehyde. This aldehyde could then be reacted with a library of amines via reductive amination to produce a library of 2-(aminomethyl)-5-isopropoxypyridine derivatives. Each of these derivatives could be further functionalized, for example, by acylation of the secondary amine, to rapidly generate a large and diverse set of molecules for biological screening.

Combinatorial Chemistry Approaches Utilizing [5-(propan-2-yloxy)pyridin-2-yl]methanol

Combinatorial chemistry is a powerful technique for the rapid synthesis of large, diverse libraries of chemical compounds, which can then be screened for biological activity or other desired properties. The fundamental principle involves systematically combining a set of chemical building blocks in various combinations to generate a library of structurally related molecules.

While the specific use of "[5-(propan-2-yloxy)pyridin-2-yl]methanol" in combinatorial library synthesis is not documented in available literature, a molecule of its structure would theoretically be a valuable starting point. Its bifunctional nature, possessing both a reactive hydroxyl group and a pyridine ring, would allow for its incorporation into a variety of chemical scaffolds.

Hypothetical Application in a Combinatorial Library:

Reaction Type Reactant for Hydroxyl Group Reactant for Pyridine Ring Potential Product Class
EsterificationCarboxylic Acids-Pyridyl Esters
EtherificationAlkyl Halides-Pyridyl Ethers
Suzuki Coupling-Boronic Acids/EstersAryl- or Heteroaryl-substituted Pyridines
Buchwald-Hartwig Amination-AminesAminopyridine Derivatives

This table is a hypothetical representation of how a compound like [5-(propan-2-yloxy)pyridin-2-yl]methanol could be used in combinatorial synthesis and is not based on documented examples.

Scaffold Decoration and Diversification Strategies

Scaffold decoration is a key strategy in medicinal chemistry where a core molecular structure (the scaffold) is chemically modified with various functional groups to explore the structure-activity relationship (SAR) and optimize properties such as potency, selectivity, and pharmacokinetic profiles.

The pyridine ring is a well-established "privileged scaffold" in drug discovery, meaning it is a structural motif that is frequently found in biologically active compounds. The "[5-(propan-2-yloxy)pyridin-2-yl]methanol" molecule contains this pyridine scaffold.

Potential Diversification Points:

Hydroxymethyl Group (-CH₂OH): This group can be oxidized to an aldehyde or a carboxylic acid, which can then undergo a wide range of subsequent reactions, such as reductive amination, amide bond formation, or esterification. It can also be converted into a leaving group to allow for nucleophilic substitution.

Pyridine Ring: The pyridine ring itself can be functionalized through various C-H activation or cross-coupling reactions, allowing for the introduction of a wide array of substituents at different positions.

Without specific research on "[5-(propan-2-yloxy)pyridin-2-yl]methanol," any discussion of its use in scaffold decoration remains theoretical.

Engineering of Functional Materials (as a precursor)

The development of new functional materials with tailored properties is a major focus of modern chemistry and materials science. Small organic molecules can serve as crucial precursors for the synthesis of larger, more complex materials like polymers and metal-organic frameworks.

Polymers are large molecules composed of repeating structural units called monomers. The properties of a polymer are determined by the structure of its monomers. A molecule like "[5-(propan-2-yloxy)pyridin-2-yl]methanol" could potentially be converted into a monomer for polymerization.

For instance, the hydroxyl group could be modified to introduce a polymerizable functional group, such as an acrylate (B77674) or a vinyl group. The resulting monomer could then be polymerized to form a polymer with pyridine moieties in the side chains. Such polymers could have interesting properties, for example, in chelation of metal ions or as materials with specific optical or electronic properties. However, there is no available data to confirm such applications for this specific compound.

Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked together by organic molecules (ligands). These materials have garnered significant interest due to their high porosity and tunable structures, leading to applications in gas storage, separation, and catalysis.

The pyridine nitrogen and the hydroxyl oxygen of "[5-(propan-2-yloxy)pyridin-2-yl]methanol" could potentially coordinate to metal centers, making it a candidate as a ligand for the construction of MOFs or coordination polymers. The isopropoxy group could influence the resulting framework's porosity and surface properties. Despite this potential, there are no published reports of MOFs or coordination polymers that specifically incorporate "[5-(propan-2-yloxy)pyridin-2-yl]methanol" as a ligand.

Advanced Analytical Method Development for Characterization and Quantification

Chromatographic Methods for Purity Assessment and Isolation

Chromatography is a cornerstone technique for separating and analyzing complex mixtures. For [5-(propan-2-yloxy)pyridin-2-yl]methanol, various chromatographic methods are utilized to assess its purity by separating it from process-related impurities and degradation products, as well as for its isolation on a larger scale.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the purity assessment of non-volatile compounds like [5-(propan-2-yloxy)pyridin-2-yl]methanol. A stability-indicating reverse-phase HPLC (RP-HPLC) method is often developed and validated to ensure it is suitable for its intended purpose. ijprs.com

Method development typically begins with selecting an appropriate stationary phase, most commonly a C18 column, which provides good retention and resolution for pyridine (B92270) derivatives. nih.govresearchgate.net The mobile phase composition, a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier like acetonitrile or methanol (B129727), is optimized to achieve symmetric peak shapes and adequate separation from all potential impurities. researchgate.net Detection is commonly performed using a UV detector at a wavelength where the analyte exhibits maximum absorbance. nih.gov

Validation of the HPLC method is conducted according to the International Conference on Harmonisation (ICH) guidelines to demonstrate its reliability. researchgate.netiaea.org This process involves assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness. nih.goviaea.org The specificity ensures that the method can unequivocally assess the analyte in the presence of impurities. Linearity is established by demonstrating a direct proportionality between the detector response and the concentration of the analyte over a specified range. nih.gov Accuracy is determined by recovery studies, while precision is evaluated by analyzing multiple samples under varied conditions. iaea.org

Table 1: Illustrative HPLC Method Validation Parameters for [5-(propan-2-yloxy)pyridin-2-yl]methanol

ParameterSpecificationTypical Result
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)ODS, C18 RP-COLUMN (4.6mmx250mm), 5µm particle size
Mobile Phase Isocratic or gradient mixture of Acetonitrile and Phosphate Buffer (pH 3.0)Acetonitrile:Phosphate Buffer (50:50 v/v)
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 256 nmλmax at 256 nm
Linearity (r²) ≥ 0.99> 0.999
Accuracy (% Recovery) 98.0% - 102.0%99.1% - 102.7%
Precision (RSD%) Repeatability: ≤ 2.0% Intermediate Precision: ≤ 2.0%Repeatability: ≤ 1.5% Intermediate Precision: < 2.0%
LOD Report value< 0.01%
LOQ Report value< 0.05%

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. cdc.gov While [5-(propan-2-yloxy)pyridin-2-yl]methanol itself may have limited volatility, GC is highly suitable for analyzing volatile impurities or for the analysis of the compound after conversion into a more volatile derivative. researchgate.net This is particularly useful for detecting residual solvents from the synthesis process. researchgate.net

For the analysis of less volatile compounds like pyridine derivatives, a direct injection method coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be employed. researchgate.netnih.gov The use of a capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS), is common. researchgate.net The temperature program of the GC oven is optimized to ensure adequate separation of all analytes.

In cases where derivatization is necessary to increase volatility, reagents such as silylating agents (e.g., MSTFA) can be used. researchgate.net The pyridine moiety itself can sometimes act as a catalyst in such reactions. researchgate.net Method validation would include specificity, linearity, and sensitivity for the target volatile derivatives or impurities.

Table 2: Typical Gas Chromatography (GC) Parameters for Analysis of Volatile Derivatives

ParameterSpecification
Column DB-heavyWAX (60 m × 0.25 mm id, 0.25 µm) or similar
Carrier Gas Helium (1 mL/min)
Injection Mode Splitless
Inlet Temperature 250 °C
Oven Program 40 °C (hold 3 min), ramp at 5 °C/min to 280 °C
Detector Mass Spectrometer (MS) or Flame Ionization Detector (FID)
MS Ion Source Temp 150 °C

When high-purity [5-(propan-2-yloxy)pyridin-2-yl]methanol is required in larger quantities, for instance, for use as a reference standard or in further manufacturing, preparative chromatography is the method of choice. nih.gov This technique operates on the same principles as analytical HPLC but is designed to handle larger sample loads to isolate and purify compounds. nih.gov

Preparative HPLC systems use wider diameter columns, larger particle size stationary phases, and higher mobile phase flow rates compared to their analytical counterparts. nih.gov The goal is to maximize throughput while maintaining sufficient resolution to separate the target compound from its impurities. The method developed for analytical HPLC often serves as a starting point for developing a preparative method. The mobile phase composition and gradient profile are adjusted to optimize the separation for the larger scale.

Fractions of the eluent are collected as they exit the column, and those containing the purified compound are combined. The purity of the collected fractions is confirmed using an analytical method like HPLC or UPLC.

Table 3: Comparison of Analytical and Preparative HPLC Parameters

ParameterAnalytical HPLCPreparative HPLC
Column Diameter 2.1 - 4.6 mm> 20 mm
Particle Size 1.7 - 5 µm5 - 15 µm
Flow Rate 0.2 - 1.5 mL/min> 20 mL/min
Sample Load Micrograms (µg) to low milligrams (mg)Milligrams (mg) to grams (g)
Objective Quantification and Purity AssessmentIsolation and Purification

Spectroscopic Methods for Quantitative Analysis

Spectroscopic techniques are invaluable for the quantitative analysis of chemical compounds, offering rapid and non-destructive measurement options.

UV-Visible spectrophotometry is a straightforward and widely used technique for determining the concentration of absorbing species in a solution. nanoqam.ca The pyridine ring in [5-(propan-2-yloxy)pyridin-2-yl]methanol contains a chromophore that absorbs UV radiation. Pyridine itself typically shows an absorption maximum around 254 nm. researchgate.netsielc.com

To determine the concentration of a solution of [5-(propan-2-yloxy)pyridin-2-yl]methanol, an initial wavelength scan is performed to identify the wavelength of maximum absorbance (λmax). researchgate.net This wavelength is then used for all subsequent measurements to ensure maximum sensitivity. According to the Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution. nanoqam.ca

A calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations. aipublications.com The absorbance of an unknown sample is then measured, and its concentration is determined by interpolation from the linear regression of the calibration curve.

Table 4: Example Calibration Data for UV-Visible Spectrophotometric Analysis

Concentration (µg/mL)Absorbance at λmax (256 nm)
5.00.152
10.00.305
15.00.448
20.00.601
25.00.753
Linearity (r²) 0.9998

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful primary analytical method for determining the purity of organic compounds without the need for a specific reference standard of the analyte itself. sigmaaldrich.comusp.org The technique is based on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei responsible for that signal. usp.org

For the purity assessment of [5-(propan-2-yloxy)pyridin-2-yl]methanol, a ¹H qNMR experiment is typically performed. A certified internal standard (IS) of known purity is accurately weighed and mixed with an accurately weighed amount of the analyte in a suitable deuterated solvent. ox.ac.uk The internal standard should have signals that are well-resolved from the analyte signals. ox.ac.uk

The purity of the analyte is calculated using the following equation, which relates the integrals of the analyte and internal standard signals to their respective molecular weights, masses, and the number of protons giving rise to each signal. ox.ac.uk qNMR is also highly effective for determining the yield of a reaction by analyzing the crude reaction mixture with an internal standard. researchgate.net

Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

Table 5: Data for a Hypothetical qNMR Purity Calculation of [5-(propan-2-yloxy)pyridin-2-yl]methanol

ParameterSymbolAnalyte (Compound of Interest)Internal Standard (Maleic Anhydride)
Mass Weighed (mg) m10.505.20
Molecular Weight ( g/mol ) MW181.2398.06
Signal Integral I1.00 (for CH₂OH, singlet)2.55 (for CH=CH, singlet)
Number of Protons for Signal N22
Purity of Internal Standard (%) P_IS-99.8%
Calculated Purity of Analyte (%) P_analyte 99.5% -

Hyphenated Techniques for Comprehensive Analysis

The structural complexity and potential for impurity generation in the synthesis of [5-(propan-2-yloxy)pyridin-2-yl]methanol necessitate the use of advanced analytical techniques for its complete characterization. Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for providing comprehensive data on the compound's identity, purity, and structural integrity. These methods offer unparalleled sensitivity and specificity, making them central to quality control and regulatory compliance in pharmaceutical development. resolvemass.caijprajournal.comresearchgate.net

GC-MS and LC-MS for Impurity Profiling and Structural Confirmation

Impurity profiling is a critical component of pharmaceutical analysis, aimed at the detection, identification, and quantification of impurities in drug substances and products. ijprajournal.comyoutube.com Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful hyphenated techniques widely employed for this purpose due to their ability to separate complex mixtures and provide detailed structural information on the individual components. resolvemass.caveeprho.com

Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile and thermally stable compounds, GC-MS is a preferred method. cdc.gov The analysis of [5-(propan-2-yloxy)pyridin-2-yl]methanol and its potential volatile impurities would involve injection into a heated port, separation on a capillary column, and subsequent detection by a mass spectrometer. Electron Ionization (EI) is a common ionization technique used in GC-MS, which bombards the analyte molecules with high-energy electrons, causing fragmentation. The resulting fragmentation pattern is highly reproducible and acts as a "molecular fingerprint," which can be compared against spectral libraries, such as the NIST/EPA/NIH Mass Spectral Database, for positive identification. nih.govgovinfo.gov

The mass spectrum of the parent compound, [5-(propan-2-yloxy)pyridin-2-yl]methanol, would be expected to show a molecular ion peak (M+) and characteristic fragment ions. For instance, fragmentation of substituted pyridines often involves cleavage of the side chains. A key fragmentation pathway for this molecule could be the loss of the isopropoxy group or the hydroxymethyl moiety, providing valuable structural confirmation.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a versatile and highly sensitive technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile. resolvemass.caresearchgate.net It combines the high-resolution separation power of High-Performance Liquid Chromatography (HPLC) with the mass analysis capabilities of a mass spectrometer. ijprajournal.com For [5-(propan-2-yloxy)pyridin-2-yl]methanol, a reversed-phase HPLC method would likely be developed to separate the main compound from its process-related impurities and degradation products.

Following chromatographic separation, the analyte enters the mass spectrometer, typically using a soft ionization technique like Electrospray Ionization (ESI). ESI generates protonated molecules ([M+H]+) with minimal fragmentation, which is crucial for determining the molecular weight of the parent compound and any unknown impurities. Further structural information can be obtained using tandem mass spectrometry (MS/MS), where the [M+H]+ ion is fragmented to produce a characteristic spectrum that helps in elucidating the structure of impurities. nih.gov

Potential Impurity Profile

The synthesis of [5-(propan-2-yloxy)pyridin-2-yl]methanol can potentially generate several process-related impurities. A comprehensive impurity profile would include starting materials, intermediates, by-products, and degradation products. LC-MS and GC-MS are instrumental in identifying and quantifying these species.

Table 1: Potential Process-Related Impurities of [5-(propan-2-yloxy)pyridin-2-yl]methanol and their Analysis by Mass Spectrometry

Compound NameStructureNominal MassExpected [M+H]+ (LC-MS)Key Fragments (GC-MS)
[5-(propan-2-yloxy)pyridin-2-yl]methanolC9H13NO2167168Loss of CH2OH, Loss of OCH(CH3)2
5-Hydroxypyridin-2-yl)methanolC6H7NO2125126Loss of CH2OH, Pyridine ring fragments
5-(propan-2-yloxy)pyridine-2-carbaldehydeC9H11NO2165166Loss of CHO, Loss of OCH(CH3)2
5-(propan-2-yloxy)picolinic acidC9H11NO3181182Loss of COOH, Loss of OCH(CH3)2

LC-NMR for On-Line Structural Elucidation

While MS techniques provide vital information on molecular weight and fragmentation, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguous structure elucidation. iosrphr.org The hyphenation of Liquid Chromatography with NMR (LC-NMR) allows for the direct acquisition of NMR data on separated peaks from an LC system, eliminating the need for laborious off-line isolation of impurities. nih.govresearchgate.net This is particularly valuable for identifying novel or unexpected impurities for which no reference standards exist. iosrphr.org

In an LC-NMR experiment, the effluent from the HPLC column is directed through a specialized flow cell within the NMR spectrometer's magnetic field. NMR spectra (e.g., ¹H, ¹³C, and 2D-NMR like COSY, HSQC, HMBC) can then be acquired for each chromatographic peak.

Application to [5-(propan-2-yloxy)pyridin-2-yl]methanol

For a sample of [5-(propan-2-yloxy)pyridin-2-yl]methanol, an LC-NMR analysis would proceed as follows:

The sample is injected into the LC system, and the components are separated.

As the main peak elutes, its ¹H NMR spectrum can be acquired "on-flow" to confirm its identity by matching it with the known spectrum of the pure substance.

When a peak corresponding to an unknown impurity is detected, the chromatographic flow can be temporarily stopped (stopped-flow mode). This allows for the acquisition of more sensitive and time-consuming 2D-NMR experiments on the trapped impurity.

The data from these experiments, such as ¹H-¹³C correlations from an HSQC or HMBC spectrum, provide definitive evidence of the molecular structure, allowing for the complete and confident characterization of the impurity without physical isolation. veeprho.comregistech.com This capability significantly accelerates the process of impurity identification in pharmaceutical development. iosrphr.org

Table 2: Predicted ¹H NMR Chemical Shifts for [5-(propan-2-yloxy)pyridin-2-yl]methanol

Proton AssignmentPredicted Chemical Shift (ppm)Multiplicity
Pyridine H-6~8.2d
Pyridine H-4~7.6dd
Pyridine H-3~7.2d
-CH2OH~4.6s
-OCH(CH3)2~4.6sept
-OCH(CH3)2~1.3d

Note: Predicted shifts are based on standard values for substituted pyridines and may vary based on solvent and other experimental conditions.

Emerging Research Directions and Future Perspectives for 5 Propan 2 Yloxy Pyridin 2 Yl Methanol

Exploration of Underexplored Reactivity Profiles of Alkoxypyridylmethanols

The reactivity of [5-(propan-2-yloxy)pyridin-2-yl]methanol is dictated by the interplay between the electron-donating alkoxy group, the electron-withdrawing pyridine (B92270) ring, and the versatile hydroxymethyl substituent. While the fundamental reactions of these individual functional groups are known, their combined influence within a single molecule presents opportunities for discovering novel transformations.

C-H Functionalization : The direct functionalization of C-H bonds is a powerful tool in modern organic synthesis. For pyridines, recent technologies have focused on C-H activation through various mechanisms, including ionic and radical processes. nih.gov In the case of [5-(propan-2-yloxy)pyridin-2-yl]methanol, the alkoxy group and the hydroxymethyl group could act as directing groups for site-selective C-H activation at specific positions on the pyridine ring, a strategy that remains largely unexplored for this class of molecules.

Electrophilic Aromatic Substitution : The substitution pattern of the pyridine ring creates a unique electronic environment. The nitrogen atom generally deactivates the ring towards electrophilic substitution, while the 5-isopropoxy group is an activating, ortho-, para-directing group. The hydroxymethyl group at the 2-position further complicates the regiochemical outcome. Systematic studies are needed to map the reactivity of the available C-H bonds (positions 3, 4, and 6) towards various electrophiles, which would provide valuable data for synthetic planning.

Reactions of the Hydroxymethyl Group : The primary alcohol functionality can undergo a range of standard transformations, such as oxidation to the corresponding aldehyde or carboxylic acid. However, its role in more complex, metal-catalyzed reactions is an area ripe for investigation. For example, it could serve as an internal directing group or participate in tandem reactions where both the alcohol and the pyridine nitrogen coordinate to a metal center.

Pyridine N-Oxide Chemistry : Conversion of the pyridine nitrogen to its N-oxide derivative dramatically alters the ring's electronic properties, making it more susceptible to both nucleophilic and electrophilic attack at different positions. Mechanistic studies on related compounds show that this modification can enable reactions like direct arylation through unique pathways involving cooperative catalysis between multiple metal centers. nih.gov Exploring the N-oxide chemistry of [5-(propan-2-yloxy)pyridin-2-yl]methanol could unlock novel functionalization strategies.

Development of Novel Catalytic Methods for Synthesis and Transformation

Efficient and scalable access to substituted pyridines is a persistent challenge. nih.gov Modern catalytic methods offer promising solutions for both the synthesis and subsequent transformation of [5-(propan-2-yloxy)pyridin-2-yl]methanol.

Recent advances in pyridine synthesis include multicomponent reactions catalyzed by Lewis acids and palladium-catalyzed Catellani-type sequences, which allow for the construction of polysubstituted pyridine rings from simpler precursors. nih.govmdpi.com Developing a catalytic route to [5-(propan-2-yloxy)pyridin-2-yl]methanol could involve a convergent strategy, for instance, by coupling a pre-functionalized pyridine core with isopropanol (B130326) via a transition-metal-catalyzed etherification reaction.

For the transformation of the molecule, new catalytic systems are being developed that could be highly relevant. mdpi.comresearchgate.net Research into bimetallic catalysts, for example, has led to improved activity and selectivity in methanol (B129727) synthesis and related transformations. researchgate.net Applying such catalytic systems to [5-(propan-2-yloxy)pyridin-2-yl]methanol could enable selective hydrogenations, oxidations, or coupling reactions that are difficult to achieve with traditional reagents.

Catalytic ApproachPotential Application for [5-(propan-2-yloxy)pyridin-2-yl]methanol
Palladium-Catalyzed Cross-Coupling Synthesis of the core structure by coupling halo-pyridines with appropriate building blocks.
C-H Activation/Functionalization Direct introduction of new functional groups onto the pyridine ring post-synthesis. nih.gov
Tandem Catalysis Multi-step transformations in a single pot, utilizing both the alcohol and pyridine moieties.
Biocatalysis Enantioselective modification of the molecule using enzymes for chiral applications.

Integration with Machine Learning and Artificial Intelligence in Synthetic Planning

Key advantages of using AI for synthesizing [5-(propan-2-yloxy)pyridin-2-yl]methanol include:

Route Optimization : AI can analyze numerous potential routes and score them based on factors like step count, cost of starting materials, and predicted reaction yields. synthiaonline.com

Novelty : The algorithms can propose routes using newly discovered reactions or rare transformations that are not yet part of the standard synthetic chemist's toolkit. illinois.edu

Reduced Development Time : By automating the initial planning stages, AI can significantly accelerate the discovery and development of synthetic procedures for new chemical entities. chemcopilot.com

The integration of AI is not just about planning; it also extends to predicting reaction outcomes and identifying optimal reaction conditions, further streamlining the experimental workflow. nih.gov

Applications in Non-Traditional Chemical Spaces (e.g., organocatalysis, photoredox chemistry)

The unique structural features of [5-(propan-2-yloxy)pyridin-2-yl]methanol make it an intriguing candidate for applications beyond its traditional role as a building block.

Organocatalysis : The field of organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric reactions, offering a metal-free alternative to traditional catalysts. rsc.orgresearchgate.net The pyridine nitrogen in [5-(propan-2-yloxy)pyridin-2-yl]methanol can act as a Lewis base or a hydrogen bond acceptor. If prepared in an enantiomerically pure form (e.g., if a chiral center were introduced), it could serve as a novel ligand or catalyst for asymmetric transformations. The development of organocatalysts for fundamental reactions like oxidations and reductions is an active area of research. researchgate.net

Photoredox Chemistry : Photoredox catalysis uses visible light to initiate single-electron transfer (SET) processes, enabling a wide range of chemical transformations under mild conditions. Pyridine derivatives can play multiple roles in this domain. They can be substrates for radical functionalization or act as ligands that modulate the photophysical properties of metal-based photocatalysts. mdpi.com The electronic properties of [5-(propan-2-yloxy)pyridin-2-yl]methanol could be tuned to participate in specific photoredox cycles, opening up new reaction pathways for C-C and C-heteroatom bond formation.

Collaborative Research Opportunities and Interdisciplinary Studies in Organic Chemistry

Advancing the chemistry of [5-(propan-2-yloxy)pyridin-2-yl]methanol and related compounds will benefit significantly from interdisciplinary collaboration.

Synthetic and Computational Chemistry : The design of novel catalytic systems for the synthesis and functionalization of alkoxypyridylmethanols would be enhanced by collaborations between synthetic chemists performing experiments and computational chemists modeling reaction mechanisms and predicting catalyst performance.

Organic Chemistry and Data Science : The application of AI in synthetic planning is a prime example of interdisciplinary research. nih.gov The development of more accurate and predictive retrosynthesis algorithms requires a close partnership between organic chemists who provide expert knowledge and data scientists who build and train the machine learning models. arxiv.org

Chemistry and Materials Science : Polysubstituted pyridines are of interest for the development of new functional materials, such as polymers and metal-organic frameworks (MOFs). Collaborative efforts could explore the incorporation of [5-(propan-2-yloxy)pyridin-2-yl]methanol as a monomer or ligand to create materials with tailored electronic, optical, or catalytic properties.

Medicinal and Organic Chemistry : Pyridine scaffolds are ubiquitous in pharmaceuticals. mdpi.comresearchgate.net Interdisciplinary studies with medicinal chemists could guide the synthesis of novel analogs of [5-(propan-2-yloxy)pyridin-2-yl]methanol and evaluate their biological activity, potentially leading to the discovery of new therapeutic agents.

By pursuing these emerging research directions, the scientific community can unlock the full potential of [5-(propan-2-yloxy)pyridin-2-yl]methanol and the broader class of alkoxypyridylmethanols, paving the way for innovations in synthesis, catalysis, and functional molecules.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for [5-(propan-2-yloxy)pyridin-2-yl]methanol, and how do reaction conditions influence yield?

  • Methodology : Synthesis typically involves nucleophilic substitution of a halogenated pyridine precursor (e.g., 5-chloropyridin-2-yl methanol) with isopropanol under basic conditions. For example, sodium hydride (NaH) in dimethylformamide (DMF) at 80°C facilitates alkoxy group introduction . Purification via column chromatography (silica gel, methanol/dichloromethane gradients) enhances purity. Yield optimization requires careful control of stoichiometry, solvent polarity, and reaction time .

Q. How can the structure of [5-(propan-2-yloxy)pyridin-2-yl]methanol be confirmed post-synthesis?

  • Methodology :

  • NMR Spectroscopy : 1^1H NMR analysis identifies key signals: the hydroxymethyl group (-CH2_2OH) at δ 4.6–4.8 ppm (broad) and pyridine protons as multiplet signals between δ 7.5–8.5 ppm. 13^{13}C NMR confirms the ether linkage (C-O-C) at ~70 ppm .
  • X-ray Crystallography : Single-crystal X-ray diffraction (using SHELX software ) resolves bond lengths and angles, critical for verifying stereoelectronic effects of the isopropoxy group.

Q. What analytical techniques are suitable for assessing purity and stability?

  • Methodology :

  • HPLC : Reverse-phase C18 columns with UV detection at 254 nm quantify impurities (<1% threshold). Mobile phases often use acetonitrile/water mixtures .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]+^+ at m/z 182.1) and detects degradation products under accelerated stability testing (40°C/75% RH) .

Advanced Research Questions

Q. How does the isopropoxy substituent influence the compound’s electronic properties and reactivity?

  • Methodology :

  • Computational Studies : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distribution. The isopropoxy group’s electron-donating effect increases pyridine ring nucleophilicity, favoring electrophilic substitutions at the 3-position .
  • Kinetic Studies : Competitive reactions with electrophiles (e.g., nitration) under varying conditions quantify substituent effects. Rate constants are derived via UV-Vis monitoring .

Q. What strategies resolve contradictions in reported biological activities of analogous pyridine methanol derivatives?

  • Methodology :

  • Structure-Activity Relationship (SAR) Analysis : Compare bioactivity data (e.g., IC50_{50} values) from analogues like [6-chloro-5-(2-methylpropoxy)pyridin-2-yl]methanol (antimicrobial) and [5-(trifluoromethyl)pyridin-2-yl]methanol (enzyme inhibition). Assess substituent lipophilicity (logP) and hydrogen-bonding capacity (TPSA) using OpenBabel .
  • Dose-Response Validation : Replicate assays under standardized conditions (e.g., MIC for antimicrobial studies) to isolate structural contributions from experimental variability .

Q. How can experimental phasing in crystallography improve structural insights for derivatives?

  • Methodology :

  • SHELXD/E Workflow : Use SHELX programs for heavy-atom substructure determination and phase refinement. High-resolution data (<1.0 Å) reduce phase errors, critical for resolving isopropoxy group conformers .
  • Twinned Data Refinement : For crystals with merohedral twinning, SHELXL’s TWIN/BASF commands refine occupancy and anisotropic displacement parameters .

Q. What computational tools predict metabolic pathways and toxicity profiles?

  • Methodology :

  • ADMET Prediction : Tools like SwissADME estimate intestinal absorption (HIA >80%) and cytochrome P450 interactions. The compound’s logP (~1.5) suggests moderate blood-brain barrier permeability .
  • Toxicity Profiling : TEST software (EPA) models Ames test outcomes and aquatic toxicity based on structural fragments (e.g., pyridine ring persistence) .

Methodological Considerations Table

Aspect Techniques Key Parameters References
Synthesis Nucleophilic substitution, Column chromatographyYield (70–85%), Purity (HPLC >98%)
Structural Analysis NMR, X-ray crystallography1^1H/13^{13}C shifts, R-factor (<0.05)
Bioactivity Screening MIC assays, Enzyme inhibition kineticsIC50_{50}, Ki values
Computational Modeling DFT, Molecular dockingBinding affinity (ΔG), HOMO-LUMO gap

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.